Jaceosidin
Description
This compound has been reported in Disynaphia multicrenulata, Stylidocleome brachycarpa, and other organisms with data available.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAQZFBFGEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171022 | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-97-7 | |
| Record name | Jaceosidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaceosidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JACEOSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Jaceosidin: A Technical Guide to its Multi-Faceted Mechanism of Action in Cancer Cells
Executive Summary: Jaceosidin, a natural flavone predominantly isolated from plants of the Artemisia genus, has demonstrated significant anti-cancer properties across a range of human malignancies.[1] This document provides a comprehensive technical overview of its mechanism of action for researchers, scientists, and drug development professionals. This compound exerts its anti-neoplastic effects through a multi-pronged approach, including the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated by modulating key cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS), which subsequently impacts the PI3K/Akt, MAPK, and NF-κB signaling cascades. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative efficacy data, details common experimental protocols, and visualizes the core pathways involved.
Core Anti-Cancer Mechanisms of this compound
This compound's efficacy in cancer therapy stems from its ability to intervene in fundamental processes of cancer cell survival, proliferation, and spread.
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
A primary mechanism of this compound-induced cell death is the activation of the mitochondrial-dependent apoptotic pathway.[2][3] This process is initiated by a decrease in the mitochondrial membrane potential, a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then activates a cascade of cysteine-aspartate proteases (caspases). Specifically, this compound treatment leads to the cleavage and activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This cascade is further regulated by the Bcl-2 family of proteins, where this compound has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.
Induction of Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, although the specific phase can vary depending on the cancer type.
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G0/G1 Phase Arrest: In gastric cancer cells, this compound causes arrest in the G0/G1 phase. This is achieved by up-regulating the expression of cell cycle inhibitors p21 and p27, while simultaneously down-regulating the expression of key proteins that drive G1 progression, such as Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. This inhibition is often linked to the suppression of the Akt signaling pathway.
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G2/M Phase Arrest: In endometrial and bladder cancer cells, this compound induces a G2/M phase arrest. This mechanism involves the modulation of the ERK/ATM/Chk1/2 pathway, which leads to the inactivation of the Cdc2-cyclin B1 complex, a critical regulator of the G2/M transition. In some lung cancer models, this compound directly interacts with Damage-Specific DNA Binding Protein 1 (DDB1), leading to the downregulation of CDK1/Cyclin B1 levels and subsequent G2/M arrest.
Inhibition of Metastasis (Migration and Invasion)
This compound significantly curtails the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities. This is accomplished through the modulation of at least two distinct pathways:
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Wnt/β-catenin Pathway: In gastric cancer, this compound inhibits the Wnt-3a/GSK-3β/β-catenin signaling pathway. This leads to the upregulation of E-cadherin, which enhances cell-cell adhesion, and the downregulation of N-cadherin and β-catenin, which are associated with an invasive phenotype.
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miR-34c-3p/Integrin α2β1 Axis: In non-small cell lung cancer (NSCLC), this compound upregulates the expression of the tumor-suppressive microRNA, miR-34c-3p. This microRNA then binds to and inhibits the expression of integrin α2β1, a cell-surface receptor involved in cell adhesion and migration, thereby reducing the metastatic ability of NSCLC cells.
Key Signaling Pathway Modulation
The anti-cancer effects of this compound are rooted in its ability to modulate a network of interconnected signaling pathways, often initiated by the induction of oxidative stress.
Central Role of Reactive Oxygen Species (ROS)
In many cancer cell types, such as gastric adenocarcinoma, this compound's primary action is the accumulation of intracellular ROS. This increase in oxidative stress serves as a critical upstream event that triggers apoptosis, cell cycle arrest, and the modulation of downstream signaling pathways. The central role of ROS is confirmed by experiments where pre-treatment with an antioxidant like N-acetyl cysteine (NAC) reverses the anti-cancer effects of this compound. Interestingly, this compound appears to exhibit pro-oxidant activity in cancer cells while having an anti-oxidant effect in normal cells, highlighting a degree of cancer-selectivity.
PI3K/Akt Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently deregulated in cancer. This compound is a potent inhibitor of this pathway. It has been shown to suppress the phosphorylation, and therefore the activation, of both PI3K and its primary downstream target, Akt, in glioblastoma, oral, and gastric cancer cells. Inhibition of Akt phosphorylation prevents the activation of its downstream effectors, including p70S6K (involved in protein synthesis) and GSK3β (involved in cell migration), contributing significantly to this compound's anti-proliferative and anti-metastatic effects.
MAPK and STAT3/NF-κB Pathway Regulation
This compound also exerts complex regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and apoptosis. In gastric and breast cancer cells, this compound treatment leads to the phosphorylation and activation of pro-apoptotic kinases p38 and JNK, while simultaneously down-regulating the pro-survival kinase ERK. This differential regulation shifts the cellular balance towards apoptosis.
The activation of the MAPK pathway and the accumulation of ROS often converge on the STAT3 and NF-κB signaling pathways. This compound has been shown to down-regulate the expression of phosphorylated STAT3 and NF-κB, transcription factors that control the expression of genes involved in inflammation, survival, and proliferation.
Quantitative Efficacy Data
The anti-proliferative and anti-metastatic effects of this compound have been quantified in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| H1975 | Non-Small Cell Lung Cancer | 9.19 ± 1.90 µM | |
| A549 | Non-Small Cell Lung Cancer | 12.71 ± 0.91 µM | |
| H1299 | Non-Small Cell Lung Cancer | 21.88 ± 3.28 µM | |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 µM |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 µM | |
Table 2: Effect of this compound on NSCLC Cell Migration
| Cell Line | This compound Conc. (µM) | Time (h) | Cell Mobility (%) | Source |
|---|---|---|---|---|
| A549 | 0 | 12 | 17.18 ± 0.55 | |
| 6 | 12 | 12.31 ± 1.39 | ||
| 12 | 12 | 7.54 ± 0.86 | ||
| 24 | 12 | 5.42 ± 0.63 | ||
| H1975 | 0 | 24 | 54.50 ± 7.23 | |
| - | 24 | 43.81 ± 2.58 | ||
| - | 24 | 32.59 ± 2.34 | ||
| - | 24 | 16.08 ± 4.63 |
Note: Concentrations for H1975 were not explicitly matched to mobility data in the source material but showed a dose-dependent decrease.
Table 3: this compound-Induced Apoptosis in MCF-7 Breast Cancer Cells (48h Treatment)
| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Source |
|---|---|---|---|
| 20 | ~7 | ~17 |
| 40 | ~36 | ~40 | |
Experimental Methodologies
The findings described in this guide are based on a series of standard in vitro assays. The following are generalized protocols for the key experiments cited.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, T98G, AGS, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the media at various concentrations for specified time periods (e.g., 24, 48 hours).
Cell Viability (MTT) Assay
To determine cytotoxicity, cells are seeded in 96-well plates and treated with this compound. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at ~570 nm. The IC50 value is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
For apoptosis, treated cells are harvested, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes). For cell cycle analysis, cells are fixed in cold ethanol and stained with PI in the presence of RNase. Stained cells are analyzed on a flow cytometer to quantify the percentage of cells in different apoptotic stages or cell cycle phases (Sub-G1, G0/G1, S, G2/M).
Western Blot Analysis
Treated cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-Akt, Akt, Cyclin D1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays
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Wound Healing Assay: A confluent monolayer of cells is scratched to create a "wound." The rate at which cells migrate to close the wound is monitored and photographed over time.
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Transwell Assay: For migration, cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and cells that have migrated to the bottom of the insert are fixed, stained, and counted. For invasion, the insert is pre-coated with Matrigel, which mimics the extracellular matrix.
Contrasting Effects: Pro-Angiogenic Properties
A critical consideration for drug development is this compound's reported effect on angiogenesis. While anti-cancer agents are typically sought for their anti-angiogenic properties, at least one study has shown that this compound promotes angiogenesis in endothelial cells. It was found to stimulate the proliferation, migration, and tubulogenesis of human umbilical vascular endothelial cells (HUVECs). This pro-angiogenic effect is mediated through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream PI3K/Akt/NF-κB signaling pathway. This finding presents a significant paradox, as a compound that inhibits cancer cell growth but potentially promotes the formation of new blood vessels could have complex and possibly counterproductive effects in a tumor microenvironment.
Conclusion and Future Directions
This compound is a promising natural compound with a robust, multi-faceted mechanism of action against cancer cells. Its ability to induce apoptosis and cell cycle arrest while inhibiting metastasis through the modulation of ROS, PI3K/Akt, and MAPK signaling pathways makes it an attractive candidate for further investigation. However, its pro-angiogenic activity in non-cancerous endothelial cells is a critical aspect that requires thorough investigation.
Future research should focus on:
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In vivo studies to validate the anti-tumor efficacy and safety of this compound in animal models.
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Resolving the angiogenesis paradox: Determining whether the pro-angiogenic effect is observed in the context of a tumor microenvironment and if it negates the anti-cancer benefits.
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Combination therapies: Exploring the potential of this compound to sensitize cancer cells to conventional chemotherapies or targeted agents, such as its ability to overcome osimertinib resistance in lung cancer.
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Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, which are vital for clinical translation.
References
Jaceosidin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a flavone, a class of secondary metabolites, predominantly found in plants of the Artemisia genus. It has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects, primarily through the modulation of key cellular signaling pathways such as ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2.[1][2]
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving cell cycle arrest and the induction of apoptosis through the modulation of critical signaling pathways.
Quantitative Data: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | MTT Assay | IC50 | 82.1 µM | [3][4] |
| Ca9.22 | Oral Squamous Cell Carcinoma | MTT Assay | IC50 | 97.5 µM | [3] |
| Hec1A | Endometrial Cancer | Cell Growth Assay | Inhibition | More potent than cisplatin | |
| BGC823 | Gastric Cancer | Cell Cycle Analysis | G2/M Arrest | Dose-dependent increase | |
| SH-SY5Y | Neuroblastoma | MTT Assay | IC50 | 160 µM (co-applied with cisplatin) |
Signaling Pathways in Anti-Cancer Activity
ATM-Chk1/2 Pathway and G2/M Cell Cycle Arrest:
This compound has been shown to induce G2/M phase cell cycle arrest in endometrial cancer cells. This is achieved through the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1/2 (Chk1/2) signaling cascade. Activation of ATM-Chk1/2 leads to the phosphorylation and inactivation of Cdc25C. Inactivated Cdc25C is unable to dephosphorylate and activate the Cdc2-cyclin B1 complex, a key regulator of the G2/M transition, resulting in cell cycle arrest at this phase.
Experimental Protocols: Anti-Cancer Assays
MTT Assay for Cell Viability:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis:
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Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fixation: Fix the cells in 70% ethanol at -20°C overnight.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Quantitative Data: Anti-Inflammatory Effects of this compound
| Cell Line/Model | Stimulant | Measured Parameter | Effect of this compound | Result | Reference |
| BV-2 Microglia | LPS | Nitric Oxide (NO) Production | Inhibition | IC50 = 27 ± 0.4 µM | |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Inhibition | ~90.7% inhibition at 40 µM | |
| L929 Fibroblasts | H₂O₂ | NF-κB mRNA expression | Down-regulation | Dose-dependent | |
| L929 Fibroblasts | H₂O₂ | TNF-α mRNA expression | Down-regulation | Dose-dependent | |
| SCI Mouse Model | - | IL-6 and TNF-α protein levels | Reduction | Significant decrease |
Signaling Pathways in Anti-Inflammatory Activity
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.
Experimental Protocols: Anti-Inflammatory Assays
Nitric Oxide (NO) Assay (Griess Test):
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Cell Culture and Treatment: Plate RAW 264.7 macrophages or BV-2 microglial cells and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
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Sample Collection: Collect the cell culture supernatant.
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Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
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Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
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Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress-induced cellular damage.
Quantitative Data: Antioxidant Effects of this compound
| Assay | Method | Result | Reference |
| LDL Oxidation | TBARS Assay | IC50 = 10.2 µM | |
| DPPH Radical Scavenging | Spectrophotometry | 82.0 ± 4.9% DPPH radicals remained at 100 µM | |
| Oxidative Stress in L929 Cells | TOS/TAS Measurement | Significantly decreased TOS and increased TAS at 50 and 100 µM |
Experimental Protocols: Antioxidant Assays
DPPH Radical Scavenging Assay:
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DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Sample Preparation: Prepare various concentrations of this compound in methanol.
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Reaction: Mix 100 µL of the this compound solution with 100 µL of the DPPH solution in a 96-well plate.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance at 517 nm.
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Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects, primarily through its anti-inflammatory actions in the central nervous system. It has been shown to inhibit the activation of microglia, the resident immune cells of the brain, which play a crucial role in neuroinflammation. By suppressing microglial activation, this compound reduces the production of neurotoxic inflammatory mediators.
Conclusion
This compound is a promising natural flavonoid with a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational understanding of the molecular mechanisms underlying the diverse pharmacological effects of this compound, offering valuable insights for the scientific and drug development communities. Further research is warranted to fully elucidate its therapeutic potential and to explore its clinical applications.
References
- 1. This compound, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Jaceosidin in Inflammation: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a flavone found predominantly in the Asteraceae family, notably in the genus Artemisia, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are of particular interest for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of inflammation, offering a valuable resource for researchers and drug development professionals. The document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Signaling Pathways Modulated by this compound in Inflammation
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are crucial for the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Under basal conditions, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to inhibit the NF-κB pathway at multiple points. It can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit. This ultimately leads to a decrease in the expression of NF-κB target genes.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. These kinases form a three-tiered cascade that culminates in the activation of transcription factors such as activator protein-1 (AP-1), which in turn regulates the expression of inflammatory genes.
This compound has been demonstrated to modulate MAPK signaling, although the effects can be cell-type specific. In some contexts, this compound inhibits the phosphorylation of ERK1/2, which can lead to the downregulation of downstream targets like COX-2. It has also been shown to affect the phosphorylation of JNK and p38, further contributing to its anti-inflammatory profile.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to a receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of gene transcription.
This compound has been shown to interfere with this pathway by inhibiting the phosphorylation of STAT proteins, particularly STAT1 and STAT3. By blocking STAT activation, this compound can suppress the expression of inflammatory genes regulated by this pathway.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: IC50 Values of this compound for Inhibition of Inflammatory Mediators
| Inflammatory Mediator | Cell Line/System | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Microglial cells | 27 ± 0.4 µM | |
| LDL Oxidation (TBARS assay) | N/A | 10.2 µM | |
| NF-κB Transcriptional Activity (TNFα-induced) | HepG2 cells | 12.05 ± 0.82 μM | |
| Cell Proliferation (HSC-3) | OSCC cells | 82.1 µM | |
| Cell Proliferation (Ca9.22) | OSCC cells | 97.5 µM |
Table 2: Dose-Dependent Effects of this compound on Pro-inflammatory Gene and Protein Expression
| Target | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| iNOS Expression | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Significant dose-dependent reduction in protein expression. | |
| Arg-1 Expression | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent increase in protein expression. | |
| iNOS mRNA | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent suppression of mRNA levels. | |
| Arg-1 mRNA | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent enhancement of mRNA levels. | |
| COX-2 Expression | TPA-induced MCF10A cells | Not specified | Attenuated upregulation. | |
| TNF-α, IL-6, IL-1β | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant down-regulation in BALF. | |
| NF-κB p65 | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant decrease in expression. | |
| COX-2 | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant decrease in expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
Cell Lines:
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RAW 264.7 (murine macrophage cell line): A standard model for studying inflammation.
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BV-2 (murine microglial cell line): Used for neuroinflammation studies.
Culture Conditions:
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Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for a specified time (e.g., 1-2 hours).
-
Stimulate cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for the desired duration (e.g., 30 minutes for phosphorylation studies, 16-24 hours for cytokine production).
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Jaceosidin: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a naturally occurring flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a bioactive compound, it demonstrates potential anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various plant species, detailed experimental protocols for its isolation and analysis, and a visual representation of its biosynthetic pathway and extraction workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound is predominantly found in terrestrial plants, particularly within the Asteraceae family. The primary genera known to produce this flavone are Artemisia, Centaurea, and Saussurea. Other reported plant sources include species from the genera Cirsium, Eupatorium, Salvia, Disynaphia, and Stylidocleome.
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, its developmental stage, and the prevailing environmental conditions. Recent studies have focused on quantifying this compound content in various plant tissues, providing valuable data for selecting optimal sources for extraction.
| Plant Species | Plant Part/Condition | This compound Concentration | Reference |
| Artemisia argyi | Young Leaves | Quantitative data available | [1] |
| Artemisia argyi | Old Leaves | Quantitative data available | [1] |
| Artemisia argyi | Trichomes | Highest concentration | [1][2] |
| Artemisia argyi | Stems (trichome-removed) | Lowest concentration | [1] |
| Artemisia montana | Leaves (collected in June) | 66.6 mg/100g | |
| Saussurea medusa | Cell suspension cultures | 12.2 mg/g (in 4 mm aggregates) | |
| Saussurea medusa | Cell suspension cultures (elicited) | 49.90 mg/L |
Experimental Protocols
The isolation and quantification of this compound from plant matrices involve a series of standard and advanced analytical techniques. The following protocols are generalized methodologies based on published literature.
Extraction of this compound from Plant Material
Objective: To extract crude this compound from dried plant material.
Methodology:
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting flavonoids.
-
The ratio of plant material to solvent is typically in the range of 1:10 to 1:20 (w/v).
-
The extraction is often performed at room temperature with constant agitation for a period ranging from several hours to days. Alternatively, heat-reflux extraction can be employed to enhance efficiency.
-
Repeat the extraction process multiple times (typically 2-3 times) with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Isolation and Purification of this compound
Objective: To isolate pure this compound from the crude extract.
Methodology:
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.
-
Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of its constituents. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Separation:
-
Subject the this compound-rich fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing this compound and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a plant extract.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., water with 0.1-0.2% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run time.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 350 nm.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
-
Standard Preparation and Calibration:
-
Prepare a stock solution of pure this compound standard of a known concentration.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system under the same conditions as the standards.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through the general flavonoid pathway, starting from the amino acid phenylalanine. A proposed pathway in Artemisia argyi suggests that luteolin is a key intermediate, which undergoes a series of hydroxylation and O-methylation steps to yield this compound.
Caption: Proposed biosynthetic pathway of this compound from phenylalanine.
Experimental Workflow for this compound Isolation and Identification
The process of isolating and identifying this compound from a plant source follows a systematic workflow, beginning with the collection of plant material and culminating in the structural elucidation of the pure compound.
Caption: General workflow for the isolation and identification of this compound.
References
- 1. Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and this compound biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and this compound biosynthesis in Artemisia argyi [frontiersin.org]
Jaceosidin: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a flavone found in several medicinal plants, notably from the Artemisia genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on preclinical data.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rodent models following intravenous administration. These studies reveal that this compound is rapidly eliminated from the systemic circulation.
Data Presentation: Intravenous Administration in Rats
The following table summarizes the key pharmacokinetic parameters of this compound reported in two independent studies following intravenous administration to rats.
| Pharmacokinetic Parameter | Study 1 (Zhou et al., 2017) |
| Dose | 2 mg/kg |
| Animal Model | Male Sprague-Dawley rats (200–220 g) |
| t½ (half-life) | 0.7 ± 0.3 h |
| CL (Clearance) | 22.4 ± 3.0 L/h/kg |
| AUC (Area Under the Curve) | Not explicitly stated in the abstract |
| Vd (Volume of Distribution) | Not explicitly stated in the abstract |
Note: While the primary research article by Zhou et al. was identified, only the abstract containing these key findings was accessible.
Bioavailability
A comprehensive search of the published scientific literature did not yield any studies that have determined the absolute oral bioavailability of this compound. The high clearance observed after intravenous administration suggests that this compound likely undergoes extensive first-pass metabolism, which would result in low oral bioavailability. However, without direct experimental evidence from oral administration studies, the exact bioavailability remains unknown. Further research, including oral pharmacokinetic studies, is necessary to quantify the extent of this compound's oral absorption and bioavailability.
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)
This protocol is based on the methodology described by Zhou et al. (2017).
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200–220 g
-
Housing: Housed at the Laboratory Animal Center of Wenzhou Medical University. All experimental procedures were approved by the Animal Care and Use Committee.
2. Drug Formulation and Administration:
-
Compound: this compound
-
Dose: 2 mg/kg
-
Route of Administration: Intravenous bolus injection.
3. Blood Sampling:
-
Blood samples were collected at predetermined time points after drug administration. The exact time points were not specified in the available abstract.
4. Sample Preparation:
-
Matrix: Rat plasma
-
Method: Protein precipitation with acetonitrile. Avicularin was used as the internal standard.
5. Bioanalytical Method:
-
Technique: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS).
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A gradient elution with 0.1% formic acid and acetonitrile.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Linearity: The calibration curve was linear over the range of 2–500 ng/mL in rat plasma.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an intravenous pharmacokinetic study of this compound in rats.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
1. PI3K/Akt Signaling Pathway
This compound has been shown to influence the PI3K/Akt pathway, which is crucial for cell survival and growth.
References
Jaceosidin's Impact on Cell Cycle Regulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a flavone found in several plants of the Artemisia species, has garnered significant attention in oncological research for its pro-apoptotic and anti-proliferative properties across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of this compound's effects on cell cycle regulation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The aim is to equip researchers and drug development professionals with a comprehensive resource to inform further investigation into this compound as a potential chemotherapeutic agent.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, offering a comparative overview of its potency and cell-line-specific responses.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | 24 | [1][2] |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | 24 | [1][2] |
| Hec1A | Endometrial Cancer | Lower than Cisplatin | Not Specified | [3] |
| KLE | Endometrial Cancer | Lower than Cisplatin | Not Specified | |
| T24 | Bladder Cancer | Dose-dependent decrease in viability | 24, 48 | |
| AGS | Gastric Adenocarcinoma | Not specified, but effective | Not Specified | |
| MCF-7 | Breast Cancer | Not specified, but effective | 24, 48 | |
| CAOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | 48 | |
| SKOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | 48 | |
| PC3 | Prostate Cancer | Dose-dependent decrease in viability | 48 | |
| HeLa | Cervical Cancer | Dose-dependent decrease in viability | 48 |
Note: this compound showed no significant cytotoxicity in normal human epithelial keratinocyte (HaCaT) cells at concentrations up to 100 µM, suggesting a degree of cancer cell selectivity.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in G2/M | Citation |
| HSC-3 | Oral Squamous Cell Carcinoma | 100 | 48 | 23.8 | Not Specified | Not Specified | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 100 | 48 | 45.6 | Not Specified | Not Specified | |
| AGS | Gastric Adenocarcinoma | Not Specified | Not Specified | Not Specified | Increased | Not Specified | |
| Hec1A | Endometrial Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Arrest | |
| T24 | Bladder Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Arrest |
Table 3: Modulation of Key Cell Cycle Regulatory Proteins by this compound
| Protein | Function | Effect of this compound | Cell Line(s) | Citation |
| p53 | Tumor Suppressor | Upregulation | MCF10A-ras (breast) | |
| p21 | CDK Inhibitor | Upregulation | MCF10A-ras (breast), AGS (gastric), Hec1A (endometrial) | |
| p27 | CDK Inhibitor | Upregulation | AGS (gastric) | |
| Cyclin D1 | G1/S Transition | Downregulation | AGS (gastric) | |
| Cyclin E | G1/S Transition | Downregulation | AGS (gastric) | |
| Cyclin B1 | G2/M Transition | Downregulation | Hec1A (endometrial) | |
| CDK2 | G1/S Transition | Downregulation | AGS (gastric) | |
| CDK4 | G1/S Transition | Downregulation | AGS (gastric) | |
| CDK6 | G1/S Transition | Downregulation | AGS (gastric) | |
| p-Cdc2 | G2/M Transition | Downregulation | Hec1A (endometrial) | |
| p-Akt | Pro-survival Signaling | Downregulation | OSCC, AGS (gastric) | |
| p-ERK | Pro-survival Signaling | Downregulation | MCF10A-ras (breast) | |
| p-Cdc25C | Mitotic Inducer | Upregulation | Hec1A (endometrial) | |
| p-ATM | DNA Damage Sensor | Upregulation | Hec1A (endometrial) | |
| p-Chk1/2 | DNA Damage Checkpoint | Upregulation | Hec1A (endometrial) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cell cycle regulation.
Cell Culture and Viability Assay
-
Cell Lines and Culture Conditions: Cancer cell lines (e.g., HSC-3, Ca9.22, AGS, Hec1A) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 10 to 200 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).
-
-
Fixation and Staining:
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p21, Cyclin D1, CDK4, p-Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound-induced G0/G1 arrest pathway.
Caption: this compound-induced G2/M arrest pathway.
Caption: Experimental workflow for this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its ability to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type. Its mechanism of action involves the modulation of multiple key signaling pathways, including the upregulation of tumor suppressors like p53 and CDK inhibitors such as p21 and p27, and the downregulation of pro-proliferative pathways involving Akt and ERK. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound, optimize its efficacy, and elucidate its complex molecular interactions in various cancer models. Future in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaceosidin: An In-Depth Technical Guide to its In Vivo Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a naturally occurring flavone found in plants of the Artemisia genus, has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vivo molecular targets of this compound, summarizing key findings from various animal model studies. The information is presented to facilitate a deeper understanding of its mechanisms of action and to support further research and development efforts.
Core Molecular Targets and Signaling Pathways
This compound has been demonstrated to modulate a range of molecular targets and signaling pathways in vivo, contributing to its therapeutic potential in various disease models, including spinal cord injury, non-small cell lung cancer, diabetic nephropathy, and neuroinflammation.
Spinal Cord Injury: Inhibition of PKM2 and Neuroinflammation
In a mouse model of spinal cord injury (SCI), this compound has been shown to mitigate secondary inflammation and promote functional recovery by directly targeting Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis.[1]
Quantitative Data Summary: Spinal Cord Injury Model
| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |
| Mouse model of SCI | Not specified in abstract | PKM2 | Inhibition of PKM2 activity, leading to reduced microglial activation and diminished tissue damage.[1] | |
| Mouse model of SCI | Not specified in abstract | iNOS | Significant decrease in iNOS levels at the injury site. | |
| Mouse model of SCI | Not specified in abstract | Arg-1 | Marked increase in Arg-1 expression near the injury site. | |
| Mouse model of SCI | Not specified in abstract | PKM2 and Iba-1 | Notably lower fluorescence intensity of both PKM2 and Iba-1 surrounding the spinal cord lesion. |
Signaling Pathway: this compound in Spinal Cord Injury
Experimental Protocols: Spinal Cord Injury Studies
-
Animal Model: A mouse model of spinal cord injury is utilized.
-
This compound Administration: The specific dosage and route of administration were not detailed in the provided abstracts.
-
Western Blot Analysis of PKM2 in Spinal Cord Tissue:
-
Homogenize spinal cord tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against PKM2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunohistochemistry:
-
Perfuse animals with 4% paraformaldehyde (PFA) and dissect the spinal cord.
-
Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.
-
Embed the tissue in OCT compound and section using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., serum).
-
Incubate with primary antibodies against PKM2, Iba-1, iNOS, or Arg-1.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing medium and visualize using a fluorescence microscope.
-
Non-Small Cell Lung Cancer (NSCLC): Regulation of the miR-34c-3p/Integrin α2β1 Axis
In a xenograft model of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor progression and metastasis by upregulating miR-34c-3p, which in turn suppresses the expression of Integrin α2 (ITGA2) and Integrin β1 (ITGB1).[2]
Quantitative Data Summary: NSCLC Xenograft Model
| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |
| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | Tumor Volume | Significant reduction in tumor volume at both doses.[2] | |
| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | miR-34c-3p | Upregulation of miR-34c-3p expression.[2] | |
| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | ITGA2 and ITGB1 | Downregulation of ITGA2 and ITGB1 expression. |
Signaling Pathway: this compound in NSCLC
Experimental Protocols: NSCLC Studies
-
Xenograft Model:
-
Subcutaneously inject A549 human NSCLC cells into the flank of nude mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and this compound treatment groups.
-
-
This compound Administration: Administer this compound intraperitoneally at doses of 25 mg/kg and 50 mg/kg.
-
Immunohistochemistry for Integrin α2β1:
-
Fix tumor tissues in formalin and embed in paraffin.
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against ITGA2 and ITGB1.
-
Wash and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin and mount.
-
Diabetic Nephropathy: Enhancement of Insulin Receptor Signaling
In a type 2 diabetic mouse model (db/db mice), oral supplementation with this compound was found to ameliorate insulin resistance and kidney dysfunction. This was achieved by augmenting insulin receptor signaling pathways in the liver and skeletal muscle.
Quantitative Data Summary: Diabetic Nephropathy Model
| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |
| db/db diabetic mice | Not specified in abstract | Fasting blood glucose | Reduced fasting blood glucose levels. | |
| db/db diabetic mice | Not specified in abstract | Insulin resistance | Reduced insulin resistance. | |
| db/db diabetic mice | Not specified in abstract | Insulin receptor downstream pathways | Upregulation in the liver and skeletal muscles. | |
| db/db diabetic mice | Not specified in abstract | Advanced glycation end products (AGEs) | Attenuated accumulation in diabetic kidneys. | |
| db/db diabetic mice | Not specified in abstract | VEGF-a | Markedly diminished protein levels in diabetic kidneys. | |
| db/db diabetic mice | Not specified in abstract | Cu/Zn-SOD | Increased expression and activity. |
Signaling Pathway: this compound in Diabetic Nephropathy
Experimental Protocols: Diabetic Nephropathy Studies
-
Animal Model: Utilize db/db mice, a genetic model of type 2 diabetes.
-
This compound Administration: Administer this compound orally as a dietary supplement.
-
Western Blot for Insulin Receptor Signaling Proteins:
-
Isolate liver and skeletal muscle tissues.
-
Prepare protein lysates as described for the SCI model.
-
Perform SDS-PAGE and Western blotting.
-
Use primary antibodies specific for phosphorylated and total forms of key insulin signaling proteins (e.g., IR, IRS-1, Akt).
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Neuroinflammation: Attenuation in Experimental Allergic Encephalomyelitis (EAE)
In a mouse model of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, systemic injection of this compound was shown to ameliorate neuroinflammation.
Quantitative Data Summary: EAE Model
| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |
| Mouse model of EAE | Not specified in abstract | Neuroinflammation | Ameliorated neuroinflammation. | |
| Mouse model of EAE | Not specified in abstract | Inflammatory cytokines | The abstract mentions reduction of proinflammatory cytokine expression in vitro, suggesting a similar mechanism in vivo. |
Experimental Workflow: EAE Study
Experimental Protocols: EAE Studies
-
EAE Induction: Induce EAE in mice, for example, by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
ELISA for Cytokines in Brain Tissue:
-
Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial ELISA kit for specific cytokines (e.g., IL-1β, TNF-α).
-
Follow the manufacturer's instructions for coating plates, adding samples and standards, and detection.
-
Measure absorbance and calculate cytokine concentrations based on the standard curve.
-
Conclusion
The in vivo studies summarized in this technical guide highlight the multifaceted molecular mechanisms of this compound across various disease models. Its ability to target key signaling molecules involved in inflammation, cancer progression, and metabolic dysregulation underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its in vivo targets, optimize dosing strategies, and evaluate its safety and efficacy in more advanced preclinical models.
References
- 1. Mechanistic Study of this compound in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the progression and metastasis of NSCLC by regulating miR-34c-3p/Integrin α2β1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Jaceosidin as a Therapeutic Candidate for Neuroinflammatory Diseases: A Technical Guide
Abstract: Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical pathological component of numerous neurodegenerative diseases and central nervous system (CNS) injuries. Jaceosidin, a naturally occurring flavone found in plants of the Artemisia genus, has emerged as a potent anti-neuroinflammatory agent. This technical guide provides an in-depth review of the mechanisms of action, experimental evidence, and therapeutic potential of this compound in the context of neuroinflammatory diseases. We consolidate quantitative data on its efficacy, detail key experimental methodologies for its evaluation, and present visual diagrams of its molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Neuroinflammation
Neuroinflammation is the innate immune response within the CNS, orchestrated by glial cells—microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic or dysregulated activation of these cells leads to the excessive production of cytotoxic mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This sustained inflammatory state contributes to neuronal damage and is a pathological hallmark in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic CNS injuries like spinal cord injury (SCI)[3][4][5]. Microglia, the resident immune cells of the CNS, play a central role by transitioning to a pro-inflammatory (M1) phenotype, which is characterized by the release of these harmful mediators. Therefore, modulating microglial activation represents a key therapeutic strategy for neuroinflammatory diseases.
This compound: A Flavonoid with Anti-Neuroinflammatory Properties
This compound (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) is a natural flavone with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. Sourced from medicinal herbs, this compound has been identified as a potent inhibitor of microglial activation, capable of mitigating the neuroinflammatory cascade in both in vitro and in vivo models. Its therapeutic action involves the modulation of multiple cell signaling pathways that are deregulated in pathological conditions.
Mechanism of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by inhibiting pro-inflammatory mediator production and modulating key intracellular signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound effectively suppresses the production of key inflammatory molecules in activated microglia. It significantly reduces nitric oxide (NO) production and diminishes the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical for the inflammatory response. Furthermore, it curtails the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This broad-spectrum inhibition helps to attenuate the cytotoxic environment created by activated glial cells.
Modulation of Key Signaling Pathways
A novel mechanism for this compound's anti-inflammatory action is its direct inhibition of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. In activated microglia, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), which fuels the pro-inflammatory M1 phenotype. This compound directly targets and inhibits PKM2 activity, thereby dampening this glycolytic flux. This metabolic reprogramming is crucial for its ability to shift microglial polarization from the pro-inflammatory M1 state (characterized by iNOS expression) towards an anti-inflammatory M2 state (characterized by Arginase-1, or Arg-1, expression).
References
- 1. mdpi.com [mdpi.com]
- 2. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of this compound in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration [mountainscholar.org]
Jaceosidin: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaceosidin, a flavone found in plants of the Artemisia genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] A growing body of evidence highlights its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, focusing on the key signaling pathways involved. It also presents a compilation of quantitative data from various studies and detailed experimental protocols for researchers investigating the apoptotic effects of this compound.
Introduction to this compound and Apoptosis
This compound (4′,5,7-trihydroxy-3′,6-dimethoxyflavone) is a natural flavonoid that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3] One of the key mechanisms contributing to its anti-cancer potential is the induction of apoptosis. Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. This compound has been shown to selectively induce apoptosis in cancer cells while having minimal effects on normal cells, making it an attractive candidate for cancer therapy.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize the key quantitative findings, including IC50 values and the extent of apoptosis induction.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Assay | Reference |
| CAOV-3 | Ovarian Cancer | < 40 | 48 | MTT | |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | 48 | MTT | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | 48 | MTT | |
| AGS | Gastric Adenocarcinoma | 29.43 | 24 | CCK-8 | |
| BGC-823 | Gastric Cancer | 35.88 | 24 | CCK-8 | |
| HGC-27 | Gastric Cancer | 41.26 | 24 | CCK-8 | |
| MGC-803 | Gastric Cancer | 33.15 | 24 | CCK-8 | |
| SGC-7901 | Gastric Cancer | 38.74 | 24 | CCK-8 | |
| MKN-45 | Gastric Cancer | 45.62 | 24 | CCK-8 | |
| MCF-7 | Breast Cancer | Not specified | 48 | Not specified | |
| T98G | Glioblastoma | Not specified | Not specified | Not specified | |
| U87 | Glioblastoma | Not specified | Not specified | MTT |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Apoptosis Rate (%) | Method | Reference |
| HSC-3 | 25 | 48 | Prominent early and late apoptosis | Annexin V/PI | |
| Ca9.22 | 25 | 48 | Prominent early and late apoptosis | Annexin V/PI | |
| HSC-3 | 100 | 48 | 23.8% (Sub-G1) | Flow Cytometry | |
| Ca9.22 | 100 | 48 | 45.6% (Sub-G1) | Flow Cytometry | |
| MCF-7 | 20 | 48 | ~7% (early), ~17% (late) | Annexin V/PI | |
| MCF-7 | 40 | 48 | ~36% (early), ~40% (late) | Annexin V/PI | |
| AGS | Not specified | Not specified | Increased from 37.12% to 13.46% with NAC pre-treatment | Not specified |
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the intrinsic mitochondrial pathway, as well as the PI3K/Akt, MAPK, and STAT3 signaling cascades.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway of apoptosis is a major mechanism through which this compound exerts its cytotoxic effects. This pathway is initiated by various intracellular stresses and converges on the mitochondria.
-
Mitochondrial Membrane Potential (MMP) Disruption: this compound treatment leads to a dose-dependent decrease in the mitochondrial membrane potential in cancer cells.
-
Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP is a hallmark of apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.
-
Akt Inhibition: this compound downregulates the phosphorylation of Akt in oral squamous cell carcinoma cells.
-
Reversal of Anti-proliferative Effects: Ectopic activation of Akt can block the anti-proliferative effects of this compound, confirming the importance of Akt inhibition in its mechanism of action.
Caption: this compound promotes apoptosis by inhibiting the PI3K/Akt survival pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and apoptosis. This compound modulates the activity of several key members of this pathway.
-
ERK and p38 Activation: In MCF-7 breast cancer cells, this compound treatment leads to an increase in the phosphorylation of ERK and p38 MAPKs.
-
JNK Activation: In gastric cancer cells, this compound upregulates the phosphorylation of JNK and p38, while downregulating phosphorylated ERK. This differential regulation suggests cell-type specific effects.
Caption: this compound modulates the MAPK signaling pathway to induce apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation. This compound has been shown to inhibit STAT3 activity.
-
STAT3 Inhibition: In gastric cancer cells, this compound treatment leads to a decrease in the phosphorylation of STAT3.
Caption: this compound promotes apoptosis by inhibiting the STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for analyzing protein expression by Western Blot.
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its pro-apoptotic effects are mediated through the intricate interplay of multiple signaling pathways, primarily the intrinsic mitochondrial pathway and the modulation of the PI3K/Akt, MAPK, and STAT3 signaling cascades. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the anti-cancer properties of this compound. Further investigation, including in vivo studies, is warranted to fully elucidate its therapeutic potential as a novel anti-cancer agent.
References
Jaceosidin's Impact on Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaceosidin, a natural flavone found in several plants of the Artemisia genus, has demonstrated significant pharmacological potential, particularly in the modulation of intracellular reactive oxygen species (ROS).[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound exerts its effects on ROS, detailing its antioxidant properties, its influence on key signaling pathways, and its potential as a therapeutic agent in oxidative stress-related pathologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Reactive Oxygen Species
Reactive oxygen species are a group of highly reactive, oxygen-containing molecules that are generated as byproducts of normal cellular metabolism.[3][4] While essential for various signaling processes at physiological concentrations, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[3]
This compound (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) is a flavone that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A growing body of evidence highlights its ability to mitigate oxidative stress by directly scavenging ROS and modulating cellular antioxidant defense mechanisms.
Quantitative Analysis of this compound's Antioxidant Activity
The antioxidant capacity of this compound has been quantified in various in vitro assays. These studies provide valuable data for comparing its efficacy with other compounds and for understanding its therapeutic potential.
| Assay Type | Model System | Key Findings | Reference |
| Thiobarbituric Acid-Reactive Substances (TBARS) | Copper-mediated LDL oxidation | IC50: 10.2 µM | |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Inhibition of NO production | |
| Intracellular ROS Production | Doxorubicin-treated cardiomyocytes | Dose-dependent decrease in ROS, maximal effect at 15 µmol/l | |
| DPPH Radical Scavenging | Chemical assay | This compound (100 µM) scavenged DPPH radicals | |
| Nitric Oxide Inhibition | Microglia | IC50: 27 ± 0.4 μM |
Mechanisms of Action: Modulation of Signaling Pathways
This compound's impact on ROS homeostasis is intricately linked to its ability to modulate key intracellular signaling pathways that regulate oxidative stress and inflammation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses and is often activated by oxidative stress. This compound has been shown to inhibit the generation of ROS, which in turn suppresses NF-κB activation. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO).
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of various antioxidant and cytoprotective genes. This compound has been found to restore Nrf2 protein expression in doxorubicin-treated cardiac myocytes, suggesting its role in enhancing the endogenous antioxidant defense system. This activation of Nrf2 contributes to the induction of cytoprotective enzymes that help to mitigate oxidative damage.
Sirt1 Signaling Pathway
Sirtuin 1 (Sirt1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. This compound has been shown to protect against doxorubicin-induced cardiotoxicity by activating the Sirt1 signaling pathway. Activation of Sirt1 by this compound leads to the inhibition of myocardial oxidative and inflammatory damage and a reduction in apoptosis. This protective effect was found to be dependent on Sirt1, as its knockdown abolished the beneficial effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and ROS.
Measurement of Intracellular ROS
This protocol is a common method for quantifying intracellular ROS levels using a fluorescent probe.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar fluorescent ROS indicator (e.g., dihydroethidium - DHE)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
ROS inducer (e.g., H2O2, LPS, doxorubicin)
-
This compound
-
96-well black fluorescence microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black fluorescence microplate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
ROS Induction: Induce oxidative stress by adding an ROS elicitor (e.g., 1 µg/mL of LPS for 16 hours).
-
Staining: Wash the cells twice with PBS and then incubate with a fluorescent ROS probe (e.g., 25 µM DCFDA for 45 minutes at 37°C).
-
Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
Thiobarbituric Acid-Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation, a marker of oxidative damage.
Materials:
-
Low-density lipoprotein (LDL)
-
Copper (II) sulfate (CuSO4)
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Initiation of Oxidation: Incubate LDL with CuSO4 to initiate lipid peroxidation.
-
Treatment: Add different concentrations of this compound to the LDL-CuSO4 mixture.
-
TBARS Reaction: After a set incubation period, stop the reaction by adding TCA. Centrifuge to pellet the precipitated protein.
-
Color Development: Add TBA to the supernatant and heat to develop a pink-colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 532 nm) using a spectrophotometer. The IC50 value is the concentration of this compound that inhibits lipid peroxidation by 50%.
Conclusion and Future Directions
This compound demonstrates a multifaceted impact on reactive oxygen species, acting as both a direct antioxidant and a modulator of key cellular signaling pathways involved in the oxidative stress response. The quantitative data and mechanistic insights presented in this guide underscore its potential as a therapeutic candidate for a variety of diseases underpinned by oxidative damage.
Future research should focus on in vivo studies to validate the preclinical findings and to assess the bioavailability and pharmacokinetics of this compound. Further elucidation of its interactions with other cellular pathways and its potential for synergistic effects with existing therapies will be crucial for its translation into clinical applications. The detailed protocols and pathway diagrams provided herein offer a solid foundation for researchers to build upon in their exploration of this promising natural compound.
References
- 1. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Synthesis and Derivatives of Jaceosidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Isolated from various plant sources, including the genus Artemisia, this polymethoxyflavone exhibits a range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][3] The therapeutic potential of this compound is attributed to its ability to modulate multiple cell signaling pathways, such as the VEGFR2/FAK/PI3K/AKT/NF-κB, ERK1/2, and ATM-Chk1/2 pathways. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, details on its known derivatives, and their biological activities, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Synthesis of this compound
The total chemical synthesis of this compound, while not extensively documented in a single, dedicated publication, can be achieved through established methods for synthesizing polymethoxyflavones. A plausible and efficient synthetic route involves a multi-step process starting from readily available precursors. The key steps include the synthesis of a substituted acetophenone, followed by an aldol condensation to form a chalcone, and subsequent oxidative cyclization to yield the flavone core.
Proposed Synthetic Pathway
A logical synthetic approach to this compound (5,7,4'-trihydroxy-3',6-dimethoxyflavone) is outlined below, based on synthetic strategies for structurally similar flavonoids such as pedalitin.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-methoxyacetophenone
This key intermediate can be synthesized via a Friedel-Crafts acylation of a suitably substituted benzene ring, such as 1,3,5-trimethoxybenzene, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent demethylation of the resulting acetophenone derivative would yield the desired product.
Step 2: Aldol Condensation to form Chalcone
The synthesized acetophenone is then subjected to a Claisen-Schmidt or aldol condensation with isovanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a strong base such as potassium hydroxide in ethanol. This reaction forms the corresponding chalcone, 2',4,4',6'-tetrahydroxy-3,3'-dimethoxychalcone.
Step 3: Oxidative Cyclization to form this compound
The final step involves the oxidative cyclization of the chalcone intermediate to the flavone core. A common and effective method for this transformation is the use of iodine in dimethyl sulfoxide (DMSO). This reaction proceeds via an initial Michael addition followed by oxidation to afford this compound.
Derivatives of this compound
The chemical modification of this compound has been explored to generate derivatives with potentially enhanced or novel biological activities. These modifications primarily target the hydroxyl groups of the parent molecule.
Synthesized Derivatives and Their Biological Activities
| Derivative Name | Structure | Synthetic Method | Biological Activity | Reference |
| 5,7,4'-Triacetoxy-3',6-dimethoxyflavone | Acetylation of hydroxyl groups | Acetylation of this compound using acetic anhydride and pyridine. | Antibacterial activity against Staphylococcus aureus (MIC: 128 µg/mL). | |
| 5,7,4'-Tripivaloyloxy-3',6-dimethoxyflavone | Pivaloylation of hydroxyl groups | Reaction of this compound with pivaloyl chloride in the presence of a base. | Not reported. | |
| 5,7,4'-Trimethoxy-3',6-dimethoxyflavone | Methylation of hydroxyl groups | Methylation of this compound using a methylating agent like dimethyl sulfate or methyl iodide with a base. | Not reported. |
Experimental Protocols for Derivative Synthesis
General Procedure for Acetylation: To a solution of this compound in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried to yield the triacetylated derivative.
Biological Activities and Signaling Pathways
This compound and its derivatives have been evaluated for a variety of biological activities, with a primary focus on their anticancer and anti-inflammatory effects.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, where it induces apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives and incubated for a further 24-72 hours.
-
MTT Addition: 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound or its derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Conclusion
This compound stands out as a promising natural compound with a wide spectrum of pharmacological activities. While its total chemical synthesis presents a moderate challenge, established methodologies in flavonoid chemistry provide a clear path for its laboratory-scale production. The exploration of this compound derivatives has begun to reveal opportunities for enhancing its therapeutic properties. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents for a variety of diseases. Continued investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in unlocking the full therapeutic potential of this versatile flavone.
References
Jaceosidin structure-activity relationship studies
An In-depth Technical Guide to Jaceosidin's Structure-Activity Relationship
Introduction
This compound is a naturally occurring flavone, specifically a 4',5,7-trihydroxy-3',6-dimethoxyflavone, predominantly isolated from plants of the Artemisia genus.[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3] this compound exerts its effects by modulating a variety of critical cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, making it a promising candidate for drug development.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols for key biological assays, and visualizations of the core signaling pathways modulated by this versatile flavone.
Chemical Structure
The biological activities of this compound are intrinsically linked to its chemical structure. As a flavone, it possesses a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The specific arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on these rings dictates its interaction with biological targets and its overall pharmacological profile.
This compound: 4',5,7-trihydroxy-3',6-dimethoxyflavone
Quantitative Data on Biological Activities
The efficacy of this compound has been quantified in numerous studies across various cell lines and assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a basis for comparing its cytotoxic and anti-inflammatory potential.
Table 1: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAOV-3 | Human Ovarian Cancer | Not specified, but showed significant reduction | |
| SKOV-3 | Human Ovarian Cancer | Not specified, but showed significant reduction | |
| HeLa | Human Cervical Cancer | Not specified, but showed significant reduction | |
| PC3 | Human Prostate Cancer | Not specified, but showed significant reduction | |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | |
| MCF-7 | Human Breast Cancer | Dose-dependent apoptosis observed at 10, 20, 40 µM | |
| U87 | Glioblastoma | Not specified, but induced apoptosis |
Note: this compound demonstrated selectivity, showing no significant cytotoxic effects on normal HaCaT epithelial keratinocyte cells at concentrations up to 100 µM.
Table 2: Anti-inflammatory and Antioxidant Activity (IC50 Values)
| Activity | Assay/Model | IC50 (µM) | Reference |
| Anti-neuroinflammatory | Nitric Oxide (NO) Inhibition in Microglia | 27 ± 0.4 | |
| Antioxidant | Cu²⁺-mediated LDL Oxidation (TBARS assay) | 10.2 |
Signaling Pathways and Mechanisms of Action
This compound's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.
Anticancer Signaling Pathways
This compound induces apoptosis and inhibits proliferation in cancer cells through several interconnected pathways:
-
Mitochondrial Apoptosis Pathway: It triggers a decrease in mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and apoptotic cell death.
-
PI3K/Akt Pathway: this compound has been shown to downregulate the phosphorylation of Akt, a key kinase that promotes cell survival. Inhibition of the PI3K/Akt pathway is a critical mechanism for its pro-apoptotic effects in cancer cells.
-
MAPK Pathways: It modulates the activity of mitogen-activated protein kinases (MAPKs). Specifically, it can increase the phosphorylation of p38 and ERK, leading to an apoptotic response in breast cancer cells.
-
Cell Cycle Arrest: In glioblastoma cells, this compound induces cell cycle arrest at the G2/M phase, preventing cell division and contributing to its antiproliferative effects.
Anti-inflammatory Signaling Pathway
This compound mitigates inflammation primarily by targeting microglia, the resident immune cells of the central nervous system.
-
NF-κB Inhibition: It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. This is achieved by suppressing the generation of reactive oxygen species (ROS), which prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockage halts the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.
-
PKM2 Inhibition: A recent study revealed that this compound directly targets and inhibits pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. By inhibiting PKM2, it dampens the heightened glycolytic flux associated with pro-inflammatory microglial activation, thereby shifting them away from an inflammatory state.
Pro-Angiogenic Signaling Pathway
Interestingly, while possessing anticancer properties, this compound has also been found to promote angiogenesis (the formation of new blood vessels) in endothelial cells. This dual role highlights the context-dependent nature of its activity.
-
VEGFR2 Activation: this compound stimulates the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis. This initiates a downstream cascade involving Focal Adhesion Kinase (FAK), PI3K, and Akt, ultimately leading to the activation of NF-κB. This pathway promotes the proliferation, migration, and tubulogenesis of endothelial cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in this compound research.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HSC-3, Ca9.22) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay (e.g., for 48 hours).
-
Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. The populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., caspases, Akt, p-Akt).
-
Protocol:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against cleaved caspase-3, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect protein signals using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Conclusion and Future Directions
This compound is a pharmacologically versatile flavone that exhibits significant anticancer and anti-inflammatory activities by modulating a complex network of signaling pathways. Its ability to induce apoptosis via the mitochondrial pathway, inhibit pro-survival signals like PI3K/Akt, and suppress inflammatory responses through NF-κB and PKM2 inhibition underscores its therapeutic potential.
While the current body of research has firmly established the biological activities of the parent this compound molecule, a significant gap exists in classical structure-activity relationship studies involving synthetic derivatives. Future research should focus on the synthesis and biological evaluation of this compound analogues to probe the specific roles of its hydroxyl and methoxy groups. Such studies would be invaluable for:
-
Identifying the core pharmacophore responsible for its diverse activities.
-
Optimizing potency and selectivity for specific targets (e.g., enhancing anticancer effects while minimizing pro-angiogenic activity).
-
Improving pharmacokinetic properties such as bioavailability and metabolic stability, which are common challenges for natural flavonoids.
By systematically modifying the this compound scaffold, the scientific community can unlock new therapeutic agents with enhanced efficacy and a more refined mechanism of action, paving the way for clinical applications.
References
Methodological & Application
Application Notes and Protocols for Jaceosidin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Jaceosidin, a natural flavonoid compound, in cell culture. The protocols detailed below are based on established research and are intended to guide investigations into this compound's anti-cancer and anti-inflammatory properties.
Introduction
This compound (4′,5,7-trihydroxy-3′,6-dimethoxyflavone) is a bioactive flavone isolated from several plants of the Artemisia genus.[1] It has demonstrated significant anti-cancer, anti-inflammatory, and antioxidant activities in a variety of preclinical studies.[1][2] In cell culture models, this compound has been shown to induce apoptosis, inhibit cell proliferation and migration, and modulate key signaling pathways involved in tumorigenesis and inflammation.[3][4] These protocols provide methodologies for studying the effects of this compound on cancer and immune cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | |
| T98G | Glioblastoma Multiforme | Not specified, effective at 10-50 µM | |
| CAOV-3 | Ovarian Cancer | Not specified, effective at 80 µM | |
| SKOV-3 | Ovarian Cancer | Significant proliferation reduction | |
| HeLa | Cervical Cancer | Significant proliferation reduction | |
| PC3 | Prostate Cancer | Significant proliferation reduction | |
| U87 | Glioblastoma | Not specified, induces apoptosis | |
| AGS | Gastric Cancer | Not specified, effective at 20-100 µM |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., T98G, CAOV-3, HSC-3)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other sterile labware
Protocol:
-
Cell Maintenance: Culture cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture vessels at the appropriate density.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well, 6-well) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Treatment: Following the this compound treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to study signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, p-AKT, AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspases.
Caption: this compound-induced mitochondrial apoptosis pathway.
Inhibition of PI3K/Akt Signaling Pathway by this compound
This compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Evaluating this compound's Anti-Cancer Effects
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of this compound in cell culture.
Caption: Workflow for this compound anti-cancer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant and anti-inflammatory activities of this compound from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of this compound on apoptosis, autophagy, and necroptosis in human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Jaceosidin in Biological Samples: A Detailed Application Note and Protocol for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of jaceosidin, a natural flavone with significant pharmacological activities, in various biological samples using High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines protocols for investigating the effect of this compound on key signaling pathways.
Introduction
This compound (4',5,7-trihydroxy-3',6-dimethoxyflavone) is a bioactive flavone found in several medicinal plants, including those of the Artemisia genus. It has garnered considerable interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Understanding the pharmacokinetic profile and the molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. This application note provides robust and validated HPLC-based methods for the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates. Additionally, it details experimental protocols to assess the modulatory effects of this compound on critical cellular signaling pathways, including the ERK1/2, PI3K/Akt, and NF-κB pathways.
I. Quantitative Analysis of this compound by HPLC
This section details the methodologies for the quantitative analysis of this compound in various biological samples. A summary of the key quantitative data from representative HPLC and UPLC-MS/MS methods is presented in Table 1.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | Plasma (UPLC-MS/MS)[1] | Plasma (LC-MS/MS)[2][3] |
| Linearity Range (ng/mL) | 2 - 500 | 2.00 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2.0 |
| Intra-day Precision (RSD %) | < 12% | 2.4 - 9.6% |
| Inter-day Precision (RSD %) | < 12% | 2.4 - 9.6% |
| Accuracy (%) | 88.7 - 109.7% | -9.1 to 10.0% (relative error) |
| Mean Recovery (%) | 65.4 - 77.9% | 87.0% |
Experimental Protocols: HPLC Analysis
A. Analysis of this compound in Plasma
This protocol is adapted from validated UPLC-MS/MS methods for the determination of this compound in rat plasma.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., Avicularin).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detection at 342 nm or MS/MS detection in positive ion mode.[4]
B. Analysis of this compound in Urine (Adapted from Flavonoid Analysis Protocols)
This protocol is a general guideline adapted from methods for analyzing flavonoids in human urine and will require optimization and validation for this compound.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add β-glucuronidase/sulfatase to hydrolyze this compound conjugates. Incubate as per the enzyme manufacturer's instructions.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 342 nm.
C. Analysis of this compound in Tissue Homogenates (Adapted from Flavonoid Analysis Protocols)
This protocol provides a general procedure for the extraction of flavonoids from tissue samples and should be optimized for specific tissue types and validated for this compound.
1. Sample Preparation: Homogenization and Extraction
-
Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
To the homogenate, add a threefold excess of a precipitation/extraction solvent like acetonitrile or methanol.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins and cellular debris.
-
Collect the supernatant containing this compound for analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 342 nm.
Visualization of Experimental Workflow
II. Investigation of this compound's Effect on Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. This section provides protocols to investigate the effect of this compound on the ERK1/2, PI3K/Akt, and NF-κB signaling pathways.
Experimental Protocols: Signaling Pathway Analysis
A. Western Blot Analysis of ERK1/2 and PI3K/Akt Pathway Activation
This protocol describes how to assess the phosphorylation status of key proteins in the ERK1/2 and PI3K/Akt pathways following treatment with this compound.
1. Cell Culture and Treatment
-
Seed cells (e.g., cancer cell lines or immune cells) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
In some experiments, cells may be stimulated with a known activator of the pathway (e.g., growth factors, cytokines) with or without this compound pre-treatment.
2. Protein Extraction
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
3. Western Blotting
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
B. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
1. Cell Culture and Transfection
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Cell Treatment
-
After transfection, treat the cells with different concentrations of this compound.
-
A known NF-κB activator (e.g., TNF-α) can be used as a positive control and to assess the inhibitory effect of this compound.
3. Luciferase Assay
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualization of Signaling Pathways
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific experimental conditions, cell types, and equipment. It is highly recommended to perform thorough validation of the methods for accuracy, precision, linearity, and sensitivity in your laboratory.
References
Jaceosidin in Cancer Therapy: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a naturally occurring flavone found in several plants of the Artemisia genus, has garnered significant interest in oncological research for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress migration and invasion in various cancer cell types.[3][4][5] This document provides a comprehensive overview of the application of this compound in animal models of cancer, summarizing key quantitative data, detailing experimental protocols, and illustrating the molecular pathways involved.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in various cancer models, with notable effects on tumor growth and cell viability. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| Male BALB/c nude mice | A549 | 25 mg/kg this compound (i.p.) | Significant reduction vs. control | Significant reduction vs. control | |
| Male BALB/c nude mice | A549 | 50 mg/kg this compound (i.p.) | More significant reduction vs. control | More significant reduction vs. control |
Table 2: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |
| Oral Squamous Cell Carcinoma | HSC-3 | 82.1 | |
| Oral Squamous Cell Carcinoma | Ca9.22 | 97.5 | |
| Non-Small Cell Lung Cancer | H1975 | 9.19 ± 1.90 | |
| Non-Small Cell Lung Cancer | A549 | 12.71 ± 0.91 | |
| Non-Small Cell Lung Cancer | H1299 | 21.88 ± 3.28 | |
| Normal Human Bronchial Epithelial | BEAS-2B | 44.62 ± 4.39 |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. These include the induction of apoptosis through ROS-mediated pathways and the inhibition of pro-survival and metastatic pathways like PI3K/Akt and Wnt/β-catenin.
Caption: this compound-mediated signaling pathways in cancer cells.
Experimental Protocols
This section provides a detailed protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound, based on methodologies reported in the literature.
Xenograft Tumor Model in Nude Mice
This protocol outlines the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line.
1. Animal Model:
-
Species: Male BALB/c nude mice
-
Age: 4-6 weeks
-
Weight: 18-22 g
-
Supplier: HFK Biotechnology or equivalent
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to sterile food and water. All procedures should be approved by the Institutional Animal Care and Use Committee.
2. Cell Culture and Implantation:
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Conditions: Culture cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.
-
Injection: Subcutaneously inject 1 x 10⁶ A549 cells in a volume of 200 µL into the axilla of each mouse.
3. Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jaceosidin in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Jaceosidin in Western blot analysis. This compound, a flavone found in the genus Artemisia, has been shown to modulate various signaling pathways, making it a compound of interest for research in inflammation, oncology, and angiogenesis. Western blotting is a key technique to elucidate its mechanism of action by examining its effects on protein expression and signaling cascades.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the observed effects of this compound on the expression of key proteins involved in various cellular processes. The data is compiled from multiple studies and presented to facilitate easy comparison.
Table 1: this compound's Impact on Inflammatory Markers
| Target Protein | Cell Line | This compound Concentration | Observed Effect on Protein Expression |
| iNOS | BV2 | 10 µM, 20 µM | Dose-dependent decrease |
| Arg-1 | BV2 | 10 µM, 20 µM | Dose-dependent increase |
| PKM2 | BV2 | 10 µM, 20 µM | Dose-dependent decrease |
Table 2: this compound's Impact on Cancer-Related Proteins
| Target Protein | Cell Line | This compound Concentration (IC50) | Observed Effect on Protein Expression |
| E-cadherin | A549, H1975 | Dose-dependent | Increase |
| Vimentin | A549, H1975 | Dose-dependent | Decrease |
| ITGA2 | A549 | Not specified | Decrease |
| ITGB1 | A549 | Not specified | Decrease |
| FAK | A549 | Not specified | Decrease |
| SRC | A549 | Not specified | Decrease |
| MMP-2 | A549 | Not specified | Decrease |
| MMP-9 | A549 | Not specified | Decrease |
| p-Akt | HSC-3, Ca9.22 | 82.1 µM, 97.5 µM | Decrease |
| Cleaved Caspase-3 | HSC-3, Ca9.22 | Dose-dependent | Increase |
| Cleaved Caspase-9 | HSC-3, Ca9.22 | Dose-dependent | Increase |
| Cleaved PARP | HSC-3, Ca9.22 | Dose-dependent | Increase |
Table 3: this compound's Impact on Angiogenesis-Related Proteins
| Target Protein | Cell Line | This compound Concentration | Observed Effect on Protein Expression/Activity |
| p-VEGFR2 | HUVECs | 10 µM | Increase in phosphorylation |
| p-FAK | HUVECs | 10 µM | Increase in phosphorylation |
| p-PI3K | HUVECs | 10 µM | Increase in phosphorylation |
| p-Akt | HUVECs | 10 µM | Increase in phosphorylation |
| NF-κB (p65) | HUVECs | 10 µM | Increased nuclear translocation |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on target protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., BV2, A549, HUVECs) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM).
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000 to 1:5000), for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's effect on inflammatory markers.
Caption: this compound's pro-angiogenic signaling cascade.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Jaceosidin for Gene Expression Analysis via qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a natural flavone found in several medicinal plants, including those of the Artemisia genus. It has garnered significant interest within the research and drug development communities due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. These effects are largely attributed to its ability to modulate various cellular signaling pathways, thereby altering gene expression. Quantitative real-time polymerase chain reaction (qPCR) is a powerful and widely used technique to precisely measure these changes in gene expression. This document provides detailed application notes and protocols for utilizing qPCR to analyze the effects of this compound on the expression of key target genes.
Data Presentation: Modulation of Gene Expression by this compound
The following tables summarize the dose-dependent effects of this compound on the mRNA expression of key pro-inflammatory and matrix metalloproteinase genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Data is presented as a relative fold change compared to the LPS-treated control group.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Gene | Function | This compound Concentration | Fold Change vs. LPS Control |
| iNOS | Produces nitric oxide, a key inflammatory mediator. | 10 µM | 0.62 |
| 25 µM | 0.35 | ||
| 50 µM | 0.18 | ||
| COX-2 | Enzyme responsible for prostaglandin synthesis in inflammation. | 10 µM | 0.71 |
| 25 µM | 0.44 | ||
| 50 µM | 0.23 | ||
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. | 10 µM | 0.58 |
| 25 µM | 0.31 | ||
| 50 µM | 0.15 | ||
| IL-6 | Pro-inflammatory cytokine with a wide range of biological effects. | 10 µM | 0.65 |
| 25 µM | 0.38 | ||
| 50 µM | 0.21 |
Table 2: Effect of this compound on Matrix Metalloproteinase Gene Expression
| Gene | Function | This compound Concentration | Fold Change vs. LPS Control |
| MMP-9 | Enzyme involved in the degradation of extracellular matrix, promoting cell migration and invasion. | 10 µM | 0.68 |
| 25 µM | 0.41 | ||
| 50 µM | 0.25 |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting qPCR data and elucidating the mechanism of action of this compound.
This compound inhibits the NF-κB signaling pathway.
This compound inhibits the PI3K/Akt signaling pathway.
This compound inhibits the MAPK signaling pathway.
Experimental Protocols
A detailed methodology for analyzing gene expression modulation by this compound using a two-step RT-qPCR approach is provided below.
Workflow for qPCR analysis of this compound's effects.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., macrophage cell lines like RAW 264.7 for inflammation studies, or cancer cell lines for oncology research).
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a confluence of 70-80%.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium.
-
Treatment:
-
For studies on anti-inflammatory effects, pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) alone, and cells treated with the stimulant alone.
-
Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control:
-
Resuspend the RNA pellet in nuclease-free water.
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme
-
A mix of oligo(dT) and random primers
-
dNTPs
-
RNase inhibitor
-
Reverse transcriptase buffer
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the appropriate temperature and time settings as recommended by the cDNA synthesis kit manufacturer. This will convert the RNA into complementary DNA (cDNA).
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., iNOS, COX-2, TNF-α, IL-6, MMP-9) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mixture for each sample and gene, including:
-
Diluted cDNA template
-
Forward and reverse primers
-
SYBR Green or other fluorescent qPCR master mix
-
Nuclease-free water
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis: At the end of the qPCR run, perform a melt curve analysis (for SYBR Green-based assays) to confirm the specificity of the amplified product.
Data Analysis
-
Determine Ct Values: The cycle threshold (Ct) value for each gene is determined by the qPCR software. This is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated using the 2-ΔΔCt method.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize qPCR for analyzing the gene expression changes induced by this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic potential of this promising natural compound.
Application Notes and Protocols: Preparation and Use of Jaceosidin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a natural flavone compound predominantly isolated from plants of the Artemisia genus.[1][2] It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3] this compound exerts its biological effects by modulating various cellular signaling pathways, such as the PI3K/Akt, NF-κB, and MAPK pathways, making it a valuable tool for in-vitro and in-vivo research.[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.
This compound Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Formal Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
| Molecular Formula | C₁₇H₁₄O₇ | |
| Molecular Weight | 330.3 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| UV/Vis. (λmax) | 215, 275, 346 nm |
Solubility Data
This compound is poorly soluble in water but soluble in several organic solvents. The choice of solvent is crucial for preparing a stable, concentrated stock solution.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ~30-66 mg/mL | |
| DMF (Dimethylformamide) | ~30 mg/mL | |
| Ethanol | ~0.2-6 mg/mL | |
| Water | Insoluble |
Note: For most cell-based assays, DMSO is the recommended solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations (typically <0.5%).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Caption: Workflow for preparing this compound stock solution.
-
This compound powder (FW: 330.3 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 330.3 g/mol x 1000 mg/g = 3.303 mg
-
-
Weighing: Carefully weigh out approximately 3.3 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Dissolving: Add 1 mL of high-quality DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage and Stability: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the stock solution at -20°C for long-term use. Under these conditions, the powder form is stable for at least 4 years, and stock solutions in DMSO can be stored for up to one year at -20°C or two years at -80°C.
-
This compound should be handled as a potentially hazardous material.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
Protocol 2: Application in a Cell Viability (MTT) Assay
This protocol provides an example of how the this compound stock solution can be used to assess its effect on cancer cell viability.
-
10 mM this compound stock solution in DMSO
-
Cancer cell line (e.g., AGS gastric cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration in all wells (including the untreated control) is identical and non-toxic (e.g., 0.1%).
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
This compound Signaling Pathways
This compound has been shown to modulate multiple signaling pathways. In endothelial cells, it promotes angiogenesis by activating the VEGFR2 signaling cascade.
References
Jaceosidin: In Vitro Angiogenesis Assay Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a flavone compound isolated from several plants of the Artemisia genus, has demonstrated notable effects on angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] Angiogenesis is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis.[2][3] The study of compounds that modulate angiogenesis is a key area of research for developing novel therapeutics.[4]
These application notes provide an overview of the in vitro effects of this compound on angiogenesis and detailed protocols for key assays to evaluate its activity. While some flavonoids are known for their anti-angiogenic properties, studies indicate that this compound can promote angiogenesis in endothelial cells by activating specific signaling pathways. However, other research has suggested an anti-angiogenic effect through the reduction of Vascular Endothelial Growth Factor (VEGF), highlighting the need for further investigation into its context-dependent mechanisms.
Pro-Angiogenic Activity of this compound
Research has shown that this compound stimulates the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). These cellular processes are fundamental to the formation of new blood vessels. The underlying mechanism for this pro-angiogenic activity involves the activation of the VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathway.
Signaling Pathway of this compound-Induced Angiogenesis
This compound has been shown to activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis. This activation initiates a downstream signaling cascade involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase AKT. Ultimately, this leads to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in endothelial cell proliferation and migration.
Caption: this compound-induced pro-angiogenic signaling pathway.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in various in vitro angiogenesis assays.
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | HUVEC | 10 µM | Increased proliferation | |
| Cell Migration | HUVEC | 10 µM | Increased migration | |
| Tube Formation | HUVEC | 10 µM | Enhanced tube formation |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the effect of this compound on angiogenesis in vitro.
Caption: General workflow for in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM with reduced FBS (e.g., 1%)
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM containing 1% FBS and different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM at a density of 2 x 10⁵ cells/mL.
-
Add this compound at desired concentrations to the cell suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C for 4-12 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a natural flavone, promotes angiogenesis via activation of VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaceidin Flavonoid Isolated from Chiliadenus montanus Attenuates Tumor Progression in Mice via VEGF Inhibition: In Vivo and In Silico Studies [mdpi.com]
Assessing Jaceosidin Cytotoxicity: An Application Note and Protocol Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin, a flavonoid compound isolated from several plants of the Artemisia genus, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[4] This document outlines the experimental workflow, data interpretation, and provides insights into the signaling pathways modulated by this compound.
Data Summary
The cytotoxic effects of this compound have been evaluated in a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) values varying depending on the cell type. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAOV-3 | Ovarian Cancer | Not explicitly stated, but showed significant dose-dependent inhibition. | |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but showed significant dose-dependent inhibition. | |
| HeLa | Cervical Cancer | Not explicitly stated, but showed significant dose-dependent inhibition. | |
| PC3 | Prostate Cancer | Not explicitly stated, but showed significant dose-dependent inhibition. | |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | |
| U87 | Glioblastoma | Not explicitly stated, but showed growth inhibitory effect. | |
| AGS | Gastric Cancer | Not explicitly stated, but effectively killed multiple gastric cancer cells. | |
| H1975 | Non-Small Cell Lung Cancer | 9.19 ± 1.90 | |
| A549 | Non-Small Cell Lung Cancer | 12.71 ± 0.91 | |
| H1299 | Non-Small Cell Lung Cancer | 21.88 ± 3.28 |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0, 12.5, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. These effects are mediated by the modulation of several key signaling pathways.
This compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the downregulation of the pro-survival Akt signaling pathway and the activation of caspases. In some cancer types, such as gastric cancer, this compound has been shown to induce apoptosis via the MAPK/STAT3/NF-κB signaling pathway.
Caption: this compound-induced apoptotic signaling pathways.
This compound-Mediated Cell Cycle Arrest and Migration Inhibition
This compound has been shown to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT signaling pathway. Furthermore, it can inhibit cancer cell migration by targeting the Wnt-3a/GSK-3β/β-catenin signaling pathway.
Caption: this compound's effect on cell cycle and migration.
Experimental Workflow
The following diagram illustrates the key steps in assessing this compound's cytotoxicity using the MTT assay.
Caption: MTT assay workflow for this compound cytotoxicity.
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cells. This compound induces cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, making it a promising candidate for further anti-cancer drug development. The protocols and data presented in this application note provide a solid foundation for researchers to investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Jaceosidin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaceosidin is a natural flavone compound extracted from plants of the Artemisia genus, known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects by modulating key cellular signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[2][4] Immunofluorescence staining is a powerful technique to visualize and quantify the effects of this compound on protein expression, localization, and the activation state of these signaling cascades within cells.
These application notes provide a comprehensive guide for utilizing immunofluorescence staining to study the cellular effects of this compound treatment. Detailed protocols for cell culture, this compound treatment, immunofluorescence staining, and image analysis are provided, along with examples of how to present quantitative data.
Data Presentation
The following tables present illustrative quantitative data from immunofluorescence experiments.
Table 1: Effect of this compound on the Nuclear Translocation of NF-κB p65 Subunit
| Treatment Group | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (Vehicle) | 100 | ± 15 | 1.0 |
| This compound (10 µM) | 65 | ± 10 | 0.65 |
| This compound (25 µM) | 40 | ± 8 | 0.40 |
| This compound (50 µM) | 25 | ± 5 | 0.25 |
| Positive Control (e.g., TNF-α) | 350 | ± 30 | 3.5 |
Table 2: Effect of this compound on the Expression of Key Signaling Proteins
| Target Protein | Treatment Group | Mean Cellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Change vs. Control |
| Phospho-Akt (Ser473) | Control (Vehicle) | 200 | ± 25 | 0% |
| This compound (25 µM) | 120 | ± 18 | -40% | |
| Phospho-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 180 | ± 20 | 0% |
| This compound (25 µM) | 90 | ± 15 | -50% | |
| E-cadherin | Control (Vehicle) | 150 | ± 22 | 0% |
| This compound (25 µM) | 250 | ± 30 | +67% |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to immunofluorescence staining.
Materials:
-
Cell line of interest (e.g., AGS gastric cancer cells, HeLa cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates or chamber slides
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells onto sterile coverslips in a 6-well plate or directly into chamber slides at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare fresh dilutions of this compound in complete culture medium from a stock solution. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Proceed immediately to the immunofluorescence staining protocol.
II. Immunofluorescence Staining Protocol
This protocol provides a step-by-step guide for immunofluorescently labeling proteins of interest in this compound-treated cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies (e.g., anti-phospho-Akt, anti-NF-κB p65, anti-E-cadherin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass slides and coverslips
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well/chamber and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
III. Image Analysis and Quantification
This protocol describes a basic method for quantifying fluorescence intensity using ImageJ/Fiji software.
Procedure:
-
Open the captured immunofluorescence images in ImageJ/Fiji.
-
Split the color channels if multiple fluorophores were used.
-
For each channel of interest, outline the regions of interest (ROIs). For cellular protein expression, this would be the entire cell. For nuclear translocation, this would be the nucleus (defined by the DAPI/Hoechst stain) and the cytoplasm.
-
Measure the mean fluorescence intensity within the defined ROIs.
-
For background correction, measure the mean fluorescence intensity of a background region where there are no cells.
-
Calculate the corrected fluorescence intensity by subtracting the background intensity from the ROI intensity.
-
For nuclear translocation studies, a ratio of nuclear to cytoplasmic fluorescence intensity can be calculated.
-
Compile the data from multiple cells and different treatment groups for statistical analysis.
Visualizations
Caption: this compound's impact on key signaling pathways.
Caption: Experimental workflow for immunofluorescence.
References
Jaceosidin: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Flow Cytometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jaceosidin, a flavonoid compound extracted from several plants of the Artemisia genus, has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] This document provides detailed application notes and standardized protocols for the analysis of this compound-treated cells using flow cytometry. The primary focus is on the assessment of apoptosis, cell cycle distribution, and reactive oxygen species (ROS) production, key indicators of this compound's mechanism of action. Furthermore, we present a summary of its effects on key signaling pathways, providing a deeper understanding of its therapeutic potential.
Data Presentation
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC-3 | Oral Squamous Carcinoma | 82.1 | [3] |
| Ca9.22 | Oral Squamous Carcinoma | 97.5 | [3] |
| AGS | Gastric Adenocarcinoma | ~39 | [4] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effects seen at 10, 20, and 40 µM | |
| CAOV-3 | Ovarian Cancer | Not explicitly stated, but effects seen at 10, 20, and 40 µM | |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but effects seen at 10, 20, and 40 µM | |
| HeLa | Cervical Cancer | Not explicitly stated, but effects seen at 10, 20, and 40 µM | |
| PC3 | Prostate Cancer | Not explicitly stated, but effects seen at 10, 20, and 40 µM |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| AGS | 39 | 24 | 40.08 | |
| MCF-7 | 20 | 48 | ~24 (7% Early, 17% Late) | |
| MCF-7 | 40 | 48 | Not explicitly quantified, but dose-dependent increase observed | |
| CAOV-3 | 10, 20, 40 | 24 | Dose-dependent increase | |
| HSC-3 | 25, 50, 100 | 48 | Dose-dependent increase | |
| Ca9.22 | 25, 50, 100 | 48 | Dose-dependent increase |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Effect on Cell Cycle | Reference |
| AGS | 39 | 24 | G0/G1 phase arrest | |
| HSC-3 | 25, 50, 100 | 48 | Sub-G1 accumulation | |
| Ca9.22 | 25, 50, 100 | 48 | Sub-G1 accumulation |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant from each well to include any floating apoptotic cells.
-
For suspension cells, collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest adherent or suspension cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 2 hours at 4°C (or overnight at -20°C for long-term storage).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. The PI fluorescence is typically measured in the FL2 channel on a linear scale.
Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. A positive control (e.g., H2O2) should be included.
-
Probe Loading:
-
After the treatment period, remove the culture medium and wash the cells once with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Resuspension: Resuspend the cells in PBS.
-
Analysis: Analyze the fluorescence of the cells immediately by flow cytometry. The fluorescence of dichlorofluorescein (DCF) is typically detected in the FL1 channel.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows for their analysis.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Modulation of Akt and MAPK signaling by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
This compound is a promising natural compound with potent anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest. The provided protocols and data serve as a valuable resource for researchers investigating the cellular and molecular mechanisms of this compound. Flow cytometry is an indispensable tool for these studies, allowing for the quantitative and high-throughput analysis of its effects on cancer cells. Further research into the detailed molecular interactions within the affected signaling pathways will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Jaceosidin Administration in Murine Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-tumor effects of Jaceosidin in murine tumor models, detailing its mechanisms of action and providing standardized protocols for its in vivo administration and subsequent analysis. This compound, a bioactive flavone found in plants of the Artemisia genus, has demonstrated significant anti-cancer properties across various cancer types.[1][2] This document summarizes key findings and methodologies to facilitate further research and drug development efforts.
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor efficacy of this compound has been evaluated in xenograft models, demonstrating a dose-dependent inhibition of tumor growth. The following tables summarize the quantitative data from a representative study using a non-small cell lung cancer (NSCLC) murine model.
Table 1: Effect of this compound on Tumor Weight in A549 Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) | Standard Deviation | % Inhibition |
| Control | 0 | 0.85 | ± 0.12 | - |
| This compound | 25 | 0.52 | ± 0.09 | 38.8% |
| This compound | 50 | 0.31 | ± 0.07 | 63.5% |
Table 2: Effect of this compound on Tumor Volume in A549 Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³) | Standard Deviation | % Reduction |
| Control | 0 | ~1200 | Not specified | - |
| This compound | 25 | ~750 | Not specified | ~37.5% |
| This compound | 50 | ~400 | Not specified | ~66.7% |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in a murine xenograft tumor model.
Murine Xenograft Model Establishment
This protocol outlines the procedure for establishing a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.
-
Cell Line: A549 (human non-small cell lung cancer) is a commonly used cell line.[3] Other cell lines such as T98G (glioblastoma) have also been shown to be sensitive to this compound.
-
Animal Model: 4-6 week old male BALB/c nude mice are a suitable model.
-
Procedure:
-
Culture A549 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or serum-free media at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.
-
This compound Formulation and Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
-
Formulation (Vehicle: 0.5% CMC-Na + 1% DMSO):
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water with gentle heating and stirring. Autoclave to sterilize.
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
For a final concentration of 25 mg/kg in a 200 µL injection volume for a 20g mouse, dissolve 5 mg of this compound in 20 µL of DMSO.
-
Add 1.98 mL of the 0.5% CMC-Na solution to the this compound/DMSO mixture and vortex thoroughly to create a homogenous suspension.
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
The typical dosage ranges are 25 mg/kg and 50 mg/kg, administered daily for a specified period (e.g., 7 consecutive days).
-
The control group should receive the vehicle (0.5% CMC-Na + 1% DMSO) on the same schedule.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
Post-Treatment Analysis
This protocol outlines the procedures for sample collection and analysis following the treatment period.
-
Euthanasia and Sample Collection:
-
At the end of the treatment period, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and measure their dimensions.
-
A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) and hematoxylin and eosin (H&E) staining.
-
Another portion can be snap-frozen in liquid nitrogen and stored at -80°C for Western blotting or RT-qPCR analysis.
-
-
Immunohistochemistry (IHC):
-
Paraffin-embed the fixed tumor tissues and section them.
-
Perform IHC staining for relevant biomarkers. For example, in NSCLC models, E-cadherin and Vimentin can be assessed to evaluate the effect on epithelial-mesenchymal transition (EMT).
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform Western blotting to analyze the expression levels of proteins involved in the signaling pathways modulated by this compound.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways.
ROS-Mediated Apoptosis and Cell Cycle Arrest in Gastric Cancer
In gastric cancer cells, this compound induces the accumulation of reactive oxygen species (ROS). This ROS accumulation triggers mitochondria-dependent apoptosis through the MAPK/STAT3/NF-κB signaling pathway and induces G0/G1 phase cell cycle arrest by inhibiting the AKT signaling pathway.
Caption: this compound-induced ROS-mediated signaling in gastric cancer.
Inhibition of Migration and Invasion in NSCLC
This compound has been shown to upregulate miR-34c-3p, which in turn downregulates its target, integrin α2β1, leading to the inhibition of migration and invasion in non-small cell lung cancer.
Caption: this compound's effect on the miR-34c-3p/Integrin α2β1 axis.
Inhibition of Migration via Wnt/β-catenin Pathway in Gastric Cancer
This compound also inhibits the migration of gastric cancer cells by accumulating ROS, which in turn inhibits the Wnt-3a/GSK-3β/β-catenin signaling pathway. This leads to an increase in E-cadherin expression and a decrease in N-cadherin expression.
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
G2/M Cell Cycle Arrest in Endometrial Cancer
In endometrial cancer cells, this compound induces G2/M phase cell cycle arrest by modulating the ERK/ATM/Chk1/2 pathway, which leads to the inactivation of the Cdc2-cyclin B1 complex.
Caption: this compound-induced G2/M arrest in endometrial cancer.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vivo anti-tumor effects of this compound.
Caption: General workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the progression and metastasis of NSCLC by regulating miR-34c-3p/Integrin α2β1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Jaceosidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Jaceosidin, a natural flavone with significant pharmacological interest. The methods outlined below are essential for researchers in drug discovery, pharmacokinetics, and quality control of herbal medicines.
This compound (4',5,7-trihydroxy-3',6-dimethoxyflavone) is a bioactive compound isolated from various plant species, including those of the Artemisia and Eupatorium genera.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Accurate and precise quantification of this compound in different matrices is crucial for its development as a potential therapeutic agent.
This guide details two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the analytical methods described, allowing for easy comparison.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linear Range | 0.005-0.200 g/L | [3] |
| Correlation Coefficient (r) | 0.9999 | [3] |
| Average Recovery | 99.40% | [3] |
| Relative Standard Deviation (RSD) of Recovery | 0.73% (n=6) |
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma
| Parameter | Value | Reference |
| Linear Range | 2.00-500 ng/mL | |
| Correlation Coefficient (r²) | 0.9973 | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | |
| Intra-day Precision (CV%) | 2.4-9.6% | |
| Inter-day Precision (CV%) | < 12% | |
| Accuracy (Relative Error) | -9.1 to 10.0% | |
| Accuracy | 88.7% to 109.7% | |
| Recovery of this compound | 87.0% | |
| Recovery of Internal Standard (Linezolid) | 87.7% | |
| Matrix Effect | Practically absent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol is adapted for the quantification of this compound in the leaves of Artemisia argyi.
1. Sample Preparation: Extraction a. Obtain dried and powdered leaves of the plant material. b. For 50 mg of powdered sample, add 900 µL of methanol and 100 µL of an internal standard (e.g., 250 µg/mL quercetin in methanol). c. Perform ultrasonic extraction for 60 minutes at 30°C. d. Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.2% phosphoric acid in water (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
3. Calibration Curve a. Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). b. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.005 to 0.200 g/L). c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration and determine the linearity.
4. Quantification a. Inject the prepared sample extract into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for pharmacokinetic studies.
1. Sample Preparation: Liquid-Liquid Extraction a. To a 50 µL aliquot of rat plasma, add the internal standard (e.g., linezolid). b. The extraction is performed with ethyl acetate at an acidic pH. c. Vortex the mixture and then centrifuge to separate the layers. d. Transfer the organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: An ultra-performance liquid chromatography (UPLC) system is recommended.
-
Column: Luna phenyl-hexyl column or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (45:55, v/v).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
3. Method Validation a. Calibration Curve: Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 2.00-500 ng/mL) and the internal standard. Process these standards using the extraction procedure. b. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to evaluate the method's accuracy and precision. c. Selectivity: Analyze blank plasma from different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard. d. Accuracy and Precision: Analyze the QC samples in replicate on the same day (intra-day) and on different days (inter-day) to determine the precision (as CV%) and accuracy (as relative error or % recovery). e. Recovery: Compare the peak areas of this compound from extracted samples to those of unextracted standards to determine the extraction recovery. f. Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. g. Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term storage).
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry for the determination of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Jaceosidin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of jaceosidin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound. It is a powerful organic solvent that can dissolve a wide range of polar and nonpolar compounds.[1] this compound is highly soluble in DMSO.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is considered safe.[2][3] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[2][3] Concentrations of 2% and higher are generally cytotoxic.
Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This can be due to several factors including the final concentration of this compound being above its solubility limit in the medium, or improper mixing. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes, if DMSO is not suitable for your experimental setup, you can explore other options. Co-solvents like polyethylene glycol (PEG 400) can be used. Another effective method for increasing the aqueous solubility of flavonoids is the use of cyclodextrins, which can form inclusion complexes with the hydrophobic molecule, enhancing its solubility in water.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Prepare a higher concentration stock solution in 100% DMSO. - When diluting, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing. - Warm the cell culture medium to 37°C before adding the this compound stock solution. |
| The final concentration of DMSO is too low to maintain this compound in solution. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the cytotoxic level for your cells (ideally ≤ 0.1%). | |
| Interaction with components in the serum or medium. | - Try reducing the serum concentration in your culture medium if your experiment allows. - Test the solubility of this compound in a serum-free medium first. | |
| Cells show signs of stress or death after treatment with this compound. | DMSO cytotoxicity. | - Perform a vehicle control experiment with the same final concentration of DMSO to determine if the solvent is causing the toxicity. - Lower the final concentration of DMSO to 0.1% or less. |
| This compound-induced cytotoxicity. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line and experimental duration. | |
| Inconsistent experimental results. | Degradation of this compound stock solution. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect the stock solution from light. - Prepare fresh stock solutions regularly. |
| Precipitation of this compound in the incubator over time. | - Visually inspect your culture plates for any signs of precipitation before and during the experiment. - Consider using a lower concentration of this compound or an alternative solubilization method if precipitation is a persistent issue. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~0.2 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 30 mM in 100% DMSO):
-
Calculate the required amount of this compound powder and DMSO. The molecular weight of this compound is 330.29 g/mol .
-
To prepare 1 mL of a 30 mM stock solution, weigh out 9.91 mg of this compound.
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add 1 mL of 100% DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound and DMSO required for your experiment.
-
Example for a final concentration of 30 µM this compound with 0.1% DMSO:
-
This requires a 1:1000 dilution of the 30 mM stock solution.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add 1 µL of the 30 mM this compound stock solution dropwise.
-
Ensure the solution is mixed immediately and thoroughly to prevent precipitation.
-
-
Use the freshly prepared working solution for your cell culture experiments immediately.
-
Note: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.
Visualizations
References
Technical Support Center: Jaceosidin Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing jaceosidin, its inherent low aqueous solubility and potential for degradation in aqueous environments present significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be precipitating or losing activity over a short period. What is the primary cause?
A1: this compound is practically insoluble in water.[1] When a stock solution of this compound, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer or cell culture medium, it can quickly precipitate out of solution. This is a primary reason for the perceived loss of activity. It is crucial to ensure that the final concentration of the organic solvent is low enough to be tolerated by the experimental system and that the this compound concentration does not exceed its solubility limit in the final aqueous medium.
Q2: What are the key factors that influence the stability of this compound in aqueous solutions?
A2: As a flavonoid, the stability of this compound in aqueous solutions is primarily affected by:
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pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[2][3]
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Temperature: Higher temperatures accelerate the degradation of flavonoids.[3][4]
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Light: Exposure to light, particularly UV radiation, can cause degradation of flavonoids.
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Presence of Oxidizing Agents: this compound, like other flavonoids, can be susceptible to oxidation.
Q3: I am observing a color change in my this compound solution over time. What does this indicate?
A3: A color change in your this compound solution, particularly fading, can be an indicator of degradation. Flavonoids often undergo structural changes, such as the opening of the central pyran ring in neutral or alkaline conditions, which can lead to the formation of colorless chalcone structures.
Q4: How can I prepare a stable aqueous working solution of this compound for my experiments?
A4: To prepare a working solution of this compound with improved stability, consider the following steps:
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Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.
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For the final working solution, dilute the stock solution in your desired aqueous buffer or medium dropwise while vortexing to facilitate dissolution and minimize immediate precipitation.
-
Whenever possible, prepare fresh working solutions immediately before use.
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If storage of the aqueous solution is unavoidable, store it at a low temperature (2-8°C), protected from light, and for the shortest possible duration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | This compound's low aqueous solubility is exceeded. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. - Consider using solubility enhancers, though their impact on your specific assay should be validated. |
| Inconsistent Experimental Results | Degradation of this compound during the experiment. | - Control the pH of your experimental medium; aim for slightly acidic conditions if possible. - Maintain a constant and controlled temperature throughout the experiment. - Protect your solutions from light by using amber vials or covering them with aluminum foil. - Prepare fresh solutions for each experiment. |
| Loss of Biological Activity | Degradation of the this compound molecule. | - Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile under your experimental conditions. - Use a stability-indicating HPLC method to quantify the amount of intact this compound remaining at the end of your experiment. |
Quantitative Stability Data
Table 1: Hypothetical First-Order Degradation Rate Constants (k) for this compound in Aqueous Buffers
| Temperature (°C) | k (h⁻¹) at pH 5.0 | k (h⁻¹) at pH 7.4 | k (h⁻¹) at pH 8.0 |
| 25 | 0.005 | 0.05 | 0.15 |
| 37 | 0.015 | 0.12 | 0.35 |
| 50 | 0.045 | 0.30 | 0.80 |
Note: These are hypothetical values to illustrate the expected trend. Actual values must be determined experimentally.
Table 2: Hypothetical Half-life (t₁/₂) of this compound in Aqueous Buffers
| Temperature (°C) | t₁/₂ (hours) at pH 5.0 | t₁/₂ (hours) at pH 7.4 | t₁/₂ (hours) at pH 8.0 |
| 25 | 138.6 | 13.9 | 4.6 |
| 37 | 46.2 | 5.8 | 2.0 |
| 50 | 15.4 | 2.3 | 0.9 |
Note: The half-life (t₁/₂) is calculated as 0.693/k for a first-order reaction. These are hypothetical values.
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics
Objective: To determine the first-order degradation rate constant (k) and half-life (t₁/₂) of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
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This compound
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DMSO (or other suitable organic solvent)
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Aqueous buffer of desired pH (e.g., phosphate buffer for pH 7.4)
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HPLC system with a C18 column
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Temperature-controlled incubator or water bath
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Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%).
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Incubation: Aliquot the working solution into several amber vials and place them in the temperature-controlled environment.
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Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial and immediately quench the degradation by placing it on ice or adding a quenching agent if necessary.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method uses a C18 column with a gradient elution of acetonitrile and 0.2% formic acid, with detection at 342 nm.
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound against time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent mixture (e.g., methanol:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60°C.
-
Oxidation: Add H₂O₂ to a final concentration of 3% and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at 60°C.
-
Photodegradation: Expose a solution to UV light.
-
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples before analysis.
-
LC-MS Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jaceosidin Dosage for In Vivo Studies
Welcome to the technical support center for Jaceosidin, a natural flavone with promising therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mice?
A starting dose for in vivo studies can be estimated from effective doses reported in the literature for similar experimental models. For this compound, published studies have used a range of doses depending on the indication. For anti-inflammatory and neuroprotective effects, doses as low as 1 mg/kg have been shown to be effective.[1] In oncology models, doses typically range from 10 to 50 mg/kg.[2][3]
It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication. A preliminary pilot study with a wide range of doses (e.g., 1, 10, 50, and 100 mg/kg) is recommended to identify a narrower, effective, and non-toxic range for further investigation.
Q2: How should I prepare this compound for oral administration in rodents?
This compound is poorly soluble in water. A common vehicle for oral administration of hydrophobic compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na) or a solution in a mixture of solvents. For example, a vehicle consisting of 1% DMSO in 0.5% CMC-Na has been used.[2] Another option is a formulation of DMSO, PEG300, and saline.
Example Vehicle Preparation:
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Dissolve the required amount of this compound in a small volume of DMSO.
-
Add this solution to the 0.5% CMC-Na solution while vortexing to create a uniform suspension.
-
Administer the suspension via oral gavage.
It is recommended to prepare the formulation fresh before each administration to ensure stability and homogeneity. A vehicle-only control group should always be included in your experiments to rule out any effects of the vehicle itself.
Q3: What is the recommended route of administration for this compound?
The most common routes of administration for this compound in published studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2] The choice of administration route depends on the experimental design, the target tissue, and the desired pharmacokinetic profile. Oral administration is often preferred for its clinical relevance, while intraperitoneal injection can lead to higher bioavailability for some compounds.
Q4: Are there any known toxicity concerns with this compound?
It is imperative to conduct a preliminary toxicity study in your specific animal model. This can involve a dose-escalation study where cohorts of animals are given increasing doses of this compound, and monitored for signs of toxicity such as:
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Changes in body weight and food/water intake
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Behavioral changes (lethargy, agitation)
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Physical appearance (ruffled fur, hunched posture)
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At the end of the study, a gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) should be performed.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No therapeutic effect observed. | - Suboptimal Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: this compound, like many flavonoids, may have low oral bioavailability. - Ineffective Route of Administration: The chosen route may not be optimal for reaching the target tissue. | - Conduct a dose-response study with a wider range of doses. - Consider an alternative route of administration (e.g., i.p. instead of p.o.). - Analyze plasma concentrations of this compound to assess bioavailability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Reduce the dosage of this compound. - Include a vehicle-only control group to assess the toxicity of the vehicle. - Perform a formal MTD study. |
| Precipitation of this compound in the formulation. | - Poor Solubility: this compound has low aqueous solubility. - Incorrect Vehicle Composition: The chosen vehicle may not be suitable for the required concentration. - Formulation Instability: The formulation may not be stable over time. | - Prepare the formulation fresh before each use. - Try alternative vehicle compositions (e.g., increase the percentage of co-solvents like DMSO or PEG300, within safe limits). - Use sonication to aid dissolution. |
Quantitative Data Summary
Table 1: Reported Effective Doses of this compound In Vivo
| Animal Model | Disease/Indication | Route of Administration | Effective Dose Range | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | Intraperitoneal | 25 - 50 mg/kg | |
| C57BL/6 Mice | Experimental Allergic Encephalomyelitis | Oral | 1 mg/kg | |
| Mice | Carrageenan-induced air pouch inflammation | Oral | 10 - 20 mg/kg | |
| db/db Mice | Type 2 Diabetes | Oral | Not specified in snippets |
Table 2: In Vitro Potency of this compound
| Cell Line | Assay | IC50 Value | Reference |
| BV-2 Microglial Cells | Nitric Oxide Production | 27 µM | |
| A549 (NSCLC) | Cell Proliferation (CCK-8) | 12.71 ± 0.91 μM | |
| H1975 (NSCLC) | Cell Proliferation (CCK-8) | 9.19 ± 1.90 μM | |
| H1299 (NSCLC) | Cell Proliferation (CCK-8) | 21.88 ± 3.28 μM | |
| Beas-2b (Normal Lung) | Cell Proliferation (CCK-8) | 44.62 ± 4.39 μM | |
| HSC-3 (Oral Squamous Cell Carcinoma) | Cell Proliferation | 82.1 μM | |
| Ca9.22 (Oral Squamous Cell Carcinoma) | Cell Proliferation | 97.5 μM |
Experimental Protocols
Protocol 1: Dose-Response Study for Efficacy
-
Animal Model: Select the appropriate animal model for the disease under investigation.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):
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Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 1 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 10 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 50 mg/kg)
-
Group 5: Positive control (if available)
-
-
Drug Administration: Administer this compound or vehicle daily (or as determined by the experimental design) via the chosen route (e.g., oral gavage).
-
Monitoring: Monitor animals daily for clinical signs and body weight.
-
Efficacy Assessment: At the end of the study, assess the therapeutic efficacy using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Data Analysis: Analyze the dose-response relationship to determine the optimal effective dose.
Protocol 2: Preliminary Pharmacokinetic Study
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Animal Model: Use healthy animals of the same strain and sex as in the efficacy studies.
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Drug Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage and intravenous for bioavailability assessment).
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Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. Oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Visualizations
Signaling Pathways
Caption: this compound inhibits key signaling pathways involved in cell proliferation and inflammation.
Experimental Workflow
Caption: A stepwise workflow for optimizing this compound dosage in in vivo research.
Logical Relationship in Troubleshooting
Caption: A logical flowchart for troubleshooting the lack of therapeutic effect with this compound.
References
- 1. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural flavone, promotes angiogenesis via activation of VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: Jaceosidin in Experimental Media
For researchers, scientists, and drug development professionals utilizing Jaceosidin in their experiments, preventing its precipitation in aqueous media is crucial for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution in my cell culture medium?
A1: this compound, a type of flavonoid, is a hydrophobic molecule with very low solubility in water and aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final working solution. This can be triggered by several factors including an overly concentrated stock solution, rapid dilution ("solvent shock"), temperature fluctuations, and interactions with components in the culture medium.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to prepare a high-concentration stock solution.[1] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1] For cell culture applications, it is critical to use high-purity, anhydrous DMSO to ensure the compound is fully dissolved and to minimize potential cytotoxicity.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) and not exceeding 1%. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Q4: Can temperature affect the solubility of this compound?
A4: Yes, temperature can influence the solubility of flavonoids like this compound. Generally, solubility tends to increase with temperature.[2][3] However, elevated temperatures can also lead to the degradation of the compound. It is advisable to prepare solutions at room temperature or slightly warmed (e.g., 37°C) and to be aware that cooling the solution (e.g., to 4°C for storage) may cause precipitation.
Q5: How does pH impact the solubility of this compound?
A5: The pH of the medium can affect the solubility of flavonoids. While specific data for this compound is limited, for similar flavonoids like apigenin, solubility can vary with pH. Generally, the solubility of flavonoids may be slightly higher in neutral to slightly alkaline conditions compared to acidic conditions. However, significant changes in pH can also affect the stability of the compound and the physiological relevance of the experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Recommended Solution |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium. | Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium. Perform a solubility test by preparing a range of concentrations and visually inspecting for precipitation over time. |
| Incomplete Dissolution of Stock Solution: The initial this compound powder may not be fully dissolved in the DMSO. | Ensure the stock solution is completely clear before use. If necessary, gently warm the stock solution at 37°C and vortex or sonicate briefly to aid dissolution. Visually inspect for any remaining particulates. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Shift: The solution becomes supersaturated as it equilibrates to the incubator temperature. | Pre-warm all components (media, stock solution) to 37°C before mixing. Prepare the final working solution immediately before adding it to the cells. |
| Interaction with Media Components: Components in the serum or media (e.g., proteins, salts) may interact with this compound, leading to precipitation over time. | Test the solubility of this compound in a simpler buffer (e.g., phosphate-buffered saline, PBS) to see if the issue persists. If solubility is better in a simpler buffer, consider if any non-essential media components can be modified. |
| Media Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, including this compound, leading to precipitation. | Ensure proper humidification in your incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound powder
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile 0.22 µm syringe filter
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-20 mM):
-
In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile amber tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 330.29 g/mol , dissolve 3.30 mg in 1 mL of DMSO).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution. Visually confirm that no particulates remain.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber vial.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions (Serial Dilution Method):
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: Add the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium.
-
Use the final working solution immediately after preparation.
-
Always include a vehicle control (medium containing the same final concentration of DMSO) in your experiments.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~0.2 mg/mL |
Table 2: Aqueous Solubility of Apigenin (a structurally similar flavonoid)
| Condition | Solubility | Source |
| Water (25°C) | ~1.35 µg/mL | |
| Buffer (pH 7.5) | ~2.16 µg/mL |
Note: This data for Apigenin suggests that the aqueous solubility of this compound is likely to be very low and may be slightly influenced by pH.
Signaling Pathways and Experimental Workflows
This compound's Effect on the Akt Signaling Pathway
This compound has been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival and proliferation. The diagram below illustrates the general mechanism of Akt activation and where this compound is proposed to exert its inhibitory effect, primarily by downregulating the phosphorylation of Akt.
Caption: this compound inhibits the phosphorylation and activation of Akt.
This compound's Effect on the NF-κB Signaling Pathway
This compound also exhibits anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The canonical NF-κB pathway is a key regulator of inflammation. The diagram below shows the key steps in this pathway and indicates that this compound's inhibitory action likely involves preventing the degradation of IκBα, which keeps NF-κB inactive in the cytoplasm.
Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.
Experimental Workflow for Preparing this compound Solutions
The following workflow diagram outlines the key steps and decision points for successfully preparing this compound solutions for your experiments.
Caption: Workflow for preparing this compound solutions for cell culture.
References
Jaceosidin Western Blot Technical Support Center
Welcome to the technical support center for Jaceosidin Western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural flavone compound primarily isolated from plants of the Artemisia genus.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3] Its mechanism of action involves the modulation of various cellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are critical for cell proliferation, survival, and inflammation.[1]
Q2: Which target proteins should I probe for in a Western blot experiment after this compound treatment?
A2: The choice of target proteins will depend on your specific research question. Based on published studies, common targets to investigate the effects of this compound include:
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Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9, and Cleaved PARP.
-
PI3K/Akt Pathway: Phospho-Akt (p-Akt) and total Akt.
-
MAPK Pathway: Phospho-ERK1/2 (p-ERK1/2), total ERK1/2, p-p38, and p-JNK.
-
NF-κB Pathway: Phospho-IκBα and total IκBα.
-
Cell Cycle Control: Cyclin B1, p21, and proteins involved in G2/M phase arrest.
Q3: What are the expected outcomes on these pathways after this compound treatment?
A3: this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Therefore, you can expect to see an increase in the expression of pro-apoptotic proteins and a decrease in the phosphorylation (and thus activation) of key survival pathway proteins. For example, a decrease in the p-Akt/Akt ratio is a common finding.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Protein | Low abundance of the target protein. | Increase the amount of protein loaded per well. Consider enriching your sample for the protein of interest through immunoprecipitation. |
| Inefficient protein extraction. | Ensure your lysis buffer is appropriate for the subcellular localization of your target protein (e.g., use RIPA buffer for membrane-bound proteins). Always include protease and phosphatase inhibitors in your lysis buffer. | |
| Suboptimal antibody concentration. | Optimize the concentration of your primary and secondary antibodies. Try increasing the concentration or incubating the primary antibody overnight at 4°C. | |
| Inefficient transfer of proteins. | Verify successful transfer using Ponceau S staining. For high molecular weight proteins, consider a longer transfer time or a wet transfer system. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). | |
| High Background | Insufficient blocking. | Increase the blocking time to at least 1 hour at room temperature or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. Adding a small amount of Tween 20 (e.g., 0.05%) to your wash buffer can also help. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Check the antibody datasheet for validation data in your application. |
| Protein degradation. | Prepare fresh lysates and always add protease inhibitors. Keep samples on ice during preparation. | |
| Too much protein loaded. | Reduce the amount of protein loaded per well. Overloading can lead to non-specific antibody binding. | |
| Inconsistent Results Between Experiments | Variability in this compound treatment. | Ensure consistent cell density, treatment duration, and this compound concentration across experiments. |
| Inconsistent sample preparation. | Standardize your lysis and sample handling procedures. Quantify protein concentration accurately before loading. | |
| Variability in Western blot procedure. | Maintain consistent incubation times, temperatures, and washing steps for all experiments. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing Protein Expression
This protocol provides a general framework. Optimization may be required for specific antibodies and cell lines.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits pro-survival signaling pathways and induces apoptosis.
Western Blot Experimental Workflow
Caption: A standard workflow for Western blot analysis of this compound-treated cells.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common Western blot issues.
References
Technical Support Center: Jaceosidin in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jaceosidin. The focus is on utilizing this compound to overcome resistance to conventional anticancer therapies and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cancer research based on recent findings?
A1: this compound, a natural flavonoid, is primarily investigated for its ability to overcome resistance to established anticancer drugs. For instance, it has been shown to sensitize osimertinib-resistant non-small cell lung cancer (NSCLC) cells to the drug.[1] It also exhibits intrinsic anti-cancer properties by inducing apoptosis and inhibiting migration in various cancer cell lines, including gastric, oral, and ovarian cancers.[2][3][4][5]
Q2: What is the mechanism of action by which this compound overcomes drug resistance?
A2: In osimertinib-resistant NSCLC, this compound directly interacts with Damage Specific DNA Binding Protein 1 (DDB1). This interaction upregulates DDB1 expression and subsequently downregulates CDK1/Cyclin B1 levels, leading to G2/M cell cycle arrest and re-sensitization to osimertinib.
Q3: What are the known signaling pathways modulated by this compound in cancer cells?
A3: this compound modulates several key signaling pathways in cancer cells:
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ROS-mediated pathways: this compound can induce the accumulation of reactive oxygen species (ROS), which in turn affects downstream pathways like MAPK, AKT, and NF-κB, leading to apoptosis and cell cycle arrest.
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Akt pathway: this compound has been shown to inhibit the phosphorylation of Akt, a critical regulator of cell survival and proliferation.
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MAPK pathway: It can differentially regulate MAPK family members, upregulating pro-apoptotic p-JNK and p-p38 while downregulating pro-survival p-ERK.
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Wnt/β-catenin pathway: By inducing ROS, this compound can downregulate key components of this pathway, such as Wnt-3a and β-catenin, to inhibit cell migration.
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miR-34c-3p/Integrin α2β1 axis: this compound can upregulate miR-34c-3p, which in turn suppresses ITGA2 and ITGB1, inhibiting NSCLC progression and metastasis.
Q4: Is this compound cytotoxic to normal cells?
A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. For example, it did not inhibit the proliferation of normal epithelial keratinocyte (HaCaT) cells at concentrations that were effective against oral squamous cell carcinoma cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
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Possible Cause 1: this compound Stability and Solubility.
-
Troubleshooting: this compound is a flavonoid and may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 2: Cell Line Variability.
-
Troubleshooting: Different cancer cell lines will exhibit varying sensitivity to this compound. Refer to published data for expected IC50 ranges in your specific cell line. If data is unavailable, perform a dose-response experiment over a wide concentration range (e.g., 1-100 µM) to determine the optimal working concentration.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting: Standardize cell seeding density and incubation times. Ensure that the final DMSO concentration in the culture medium is consistent across all wells and is below a cytotoxic level (typically <0.5%).
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Issue 2: No significant increase in apoptosis after this compound treatment.
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Possible Cause 1: Insufficient Concentration or Incubation Time.
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Troubleshooting: The pro-apoptotic effects of this compound are dose- and time-dependent. Increase the concentration of this compound based on your cell viability assay results (typically at or above the IC50 value). Also, consider extending the incubation time (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Apoptosis Detection Method.
-
Troubleshooting: Use multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase-3/7 activity or western blotting for cleaved PARP and cleaved caspase-9/3.
-
-
Possible Cause 3: Cell Resistance to Apoptosis.
-
Troubleshooting: Some cell lines may be resistant to apoptosis induction. Investigate other mechanisms of cell death or cellular response, such as cell cycle arrest. Analyze cell cycle distribution using flow cytometry after propidium iodide staining. This compound has been shown to induce G2/M or G0/G1 phase arrest in different cancer cell types.
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Issue 3: Difficulty in replicating the synergistic effect of this compound with another chemotherapeutic agent.
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Possible Cause 1: Suboptimal Dosing Regimen.
-
Troubleshooting: The synergistic effect is often dependent on the specific concentrations of both drugs and the timing of administration. Perform a matrix of dose combinations and evaluate for synergy using methods like the Chou-Talalay method to calculate a combination index (CI). Consider sequential vs. co-administration protocols.
-
-
Possible Cause 2: Acquired Resistance to the Combination.
-
Troubleshooting: While this compound can overcome existing resistance, prolonged exposure to any therapeutic regimen can lead to the development of new resistance mechanisms. If working with a cell line developed for resistance to the combination, molecular profiling may be necessary to identify new alterations.
-
-
Possible Cause 3: Off-target effects of high this compound concentrations.
-
Troubleshooting: Use the lowest effective concentration of this compound that has been shown to sensitize cells to the partner drug. High concentrations may induce independent cytotoxic effects that mask the synergistic interaction.
-
Data and Protocols
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | 24 | MTT | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | 24 | MTT | |
| A549 | Non-Small Cell Lung Cancer | 12.71 ± 0.91 | Not Specified | CCK-8 | |
| H1975 | Non-Small Cell Lung Cancer | 9.19 ± 1.90 | Not Specified | CCK-8 | |
| CAOV-3 | Ovarian Cancer | < 40 | 48 | Annexin V/PI |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the cytotoxic effect of this compound on cancer cells.
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Methodology:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for 24-72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
3. Western Blotting
-
Objective: To analyze the expression levels of proteins in signaling pathways affected by this compound.
-
Methodology:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., DDB1, p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Signaling Pathways and Workflows
Caption: this compound overcomes Osimertinib resistance by targeting DDB1.
Caption: ROS-mediated apoptosis pathway induced by this compound.
Caption: Workflow for evaluating this compound's effects in vitro.
References
- 1. This compound overcomes osimertinib resistance in lung cancer by inducing G2/M cycle arrest through targeting DDB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Jaceosidin Interference with Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the flavonoid jaceosidin in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound, as a flavonoid, has the potential to interfere with fluorescence-based assays. This interference can occur through two primary mechanisms:
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Autofluorescence: this compound itself may be fluorescent, emitting light upon excitation that can overlap with the signal from your fluorescent probe, leading to false-positive results or increased background noise. Many flavonoids, particularly flavonols, are known to exhibit autofluorescence, typically in the green spectrum of light.
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Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it. This phenomenon, known as the inner filter effect, can lead to a decrease in the detected signal and potentially cause false-negative results.
Q2: What are the spectral properties of this compound?
Q3: How can I determine if this compound is interfering with my assay?
A3: The first and most critical step is to run proper controls. A "this compound only" control, containing this compound at the concentrations used in your experiment but without the fluorescent probe or cells, will reveal if the compound itself is autofluorescent under your experimental conditions. To test for quenching, a control with your fluorescent probe and varying concentrations of this compound can be measured.
Q4: Which common fluorescent dyes are likely to be affected by this compound interference?
A4: Dyes that are excited by and/or emit light in the blue-green region of the spectrum are more likely to be affected by flavonoid autofluorescence. This includes common dyes such as fluorescein and its derivatives (e.g., FITC), as well as some green fluorescent proteins (GFPs). Nuclear stains like DAPI and Hoechst, which are excited in the UV/violet range and emit in the blue range, could also be susceptible to interference. The extent of interference will depend on the degree of spectral overlap between this compound and the specific dye.
Q5: What are the key signaling pathways modulated by this compound that are often studied using fluorescence assays?
A5: this compound has been shown to modulate several key signaling pathways that are crucial in cancer and inflammation research.[1][2] These are often investigated using fluorescence-based assays. The primary pathways include:
Troubleshooting Guides
Guide 1: Troubleshooting Autofluorescence
Symptom: High background fluorescence in wells containing this compound, even in the absence of a fluorescent reporter.
dot
Caption: Troubleshooting workflow for this compound-induced autofluorescence.
Corrective Actions:
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Confirm and Characterize Autofluorescence:
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Run a control plate with wells containing only the assay buffer and serial dilutions of this compound.
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Use a spectrophotometer or plate reader to measure the excitation and emission spectra of this compound in your assay buffer. This will identify the wavelengths at which it fluoresces.
-
-
Mitigation Strategies:
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Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorescent probe that has excitation and emission wavelengths further away from those of this compound, preferably in the red or far-red region of the spectrum.
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Background Subtraction: If the autofluorescence is consistent and moderate, it can be corrected by subtracting the signal from the "this compound only" wells from the experimental wells.
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Spectral Unmixing: For fluorescence microscopy, if your imaging software supports it, use spectral unmixing to computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.
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Guide 2: Troubleshooting Fluorescence Quenching
Symptom: A decrease in the fluorescence signal of your reporter dye in the presence of this compound, independent of the biological activity.
dot
Caption: Troubleshooting workflow for this compound-induced fluorescence quenching.
Corrective Actions:
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Confirm and Characterize Quenching:
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Run a control experiment with a constant concentration of your fluorescent probe and serial dilutions of this compound. A dose-dependent decrease in fluorescence indicates quenching.
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Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.
-
-
Mitigation Strategies:
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
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Lower Compound Concentration: If the experimental design allows, use the lowest effective concentration of this compound to minimize quenching.
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Mathematical Correction: For inner filter effects in plate reader assays, mathematical correction formulas are available in the literature to compensate for the absorbance of the compound.
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Quantitative Data Summary
| Parameter | This compound | Common Fluorophore 1 (e.g., FITC) | Common Fluorophore 2 (e.g., TRITC) |
| Excitation Max (nm) | User Determined | ~495 | ~557 |
| Emission Max (nm) | User Determined | ~519 | ~576 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | User Determined | ~80,000 | ~50,000 |
| Fluorescence Quantum Yield | User Determined | ~0.92 | ~0.20 |
Data for FITC and TRITC are approximate and can vary with environmental conditions.
Experimental Protocols
Protocol 1: Determining this compound's Spectral Properties
Objective: To experimentally determine the excitation and emission spectra of this compound in the assay buffer.
Materials:
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This compound
-
Assay buffer
-
Spectrofluorometer or fluorescence plate reader with scanning capabilities
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer to the final concentrations that will be used in the experiment.
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Excitation Spectrum: a. Set the emission wavelength to a value slightly higher than the expected absorbance maximum (e.g., 450 nm, can be optimized). b. Scan a range of excitation wavelengths (e.g., 250-430 nm). c. The peak of the resulting spectrum is the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the determined excitation maximum. b. Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm to 700 nm). c. The peak of the resulting spectrum is the emission maximum.
Protocol 2: Fluorescence-Based NF-κB Nuclear Translocation Assay with this compound
Objective: To assess the effect of this compound on NF-κB nuclear translocation using immunofluorescence microscopy.
Materials:
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Cells cultured on glass coverslips or in imaging-compatible plates
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This compound
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NF-κB activating agent (e.g., TNF-α)
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Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against NF-κB p65 subunit
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Alexa Fluor conjugated secondary antibody (choose a red-shifted dye if this compound shows green autofluorescence)
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DAPI or Hoechst for nuclear counterstain
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Fluorescence microscope
Procedure:
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Seed cells and allow them to adhere overnight.
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Pre-treat cells with various concentrations of this compound for the desired time.
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Stimulate cells with the NF-κB activating agent (e.g., 10 ng/mL TNF-α for 30 minutes).
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Wash cells with PBS and fix with fixation solution for 15 minutes at room temperature.
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Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Controls:
-
Unstimulated cells (negative control)
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Stimulated cells without this compound (positive control)
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Cells treated with this compound alone (to assess autofluorescence)
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Secondary antibody only control (to check for non-specific binding)
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Signaling Pathway Diagrams
dot
Caption: this compound's inhibitory effect on the ERK signaling pathway.
dot
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
dot
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
long-term stability of Jaceosidin stock solutions
Technical Support Center: Jaceosidin
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the .
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] It is also soluble in methanol, pyridine, chloroform, dichloromethane, and acetone.[3][4] this compound is insoluble in water.[5] For high concentration stock solutions, DMSO and DMF are recommended, with solubilities of approximately 30 mg/mL and higher.
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years. Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to two weeks or one month) or at -80°C for long-term storage (up to one year). It is best to prepare and use solutions on the same day whenever possible.
Q3: How can I minimize degradation during the preparation and storage of a this compound stock solution?
A: To minimize degradation, dissolve this compound in the solvent of choice and purge the solution with an inert gas before sealing the vial. Store the aliquots protected from air and light. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening. Using fresh, high-purity solvents is also critical; for instance, moisture-absorbing DMSO can reduce solubility.
Q4: What are the signs of this compound degradation in a stock solution?
A: Visual signs of degradation may include a change in color or the formation of a precipitate. However, chemical degradation can occur without any visible changes. Therefore, the most reliable method to confirm stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed after thawing | Poor solubility, solvent evaporation, or compound degradation. | Gently warm the solution and vortex to attempt redissolution. If the precipitate persists, it may indicate degradation. Consider preparing a fresh stock solution. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Discard the current stock solution. Prepare fresh aliquots from a solid compound and store them properly at -80°C. Perform a stability check on an aged aliquot using HPLC. |
| Difficulty dissolving the compound | Incorrect solvent or low-quality/hydrated solvent. | Confirm the use of a recommended solvent like DMSO or DMF. Use fresh, anhydrous grade solvent, as moisture can reduce solubility. |
Data Summary
This compound Solubility and Stability
| Parameter | Solvent | Value | Storage Condition | Duration | Source |
| Solubility | DMSO | ~30 mg/mL | N/A | N/A | |
| DMSO | 66 mg/mL | N/A | N/A | ||
| DMF | ~30 mg/mL | N/A | N/A | ||
| Ethanol | ~0.2 mg/mL | N/A | N/A | ||
| Stability (Solid) | N/A | ≥98% Purity | -20°C | ≥ 4 years | |
| Stability (Solution) | Solvent | Useable | -20°C (in aliquots) | Up to 2 weeks | |
| Solvent | Stable | -20°C | 1 month | ||
| Solvent | Stable | -80°C | 1 year |
Experimental Protocols
Protocol: Assessing Stock Solution Stability via HPLC
This protocol outlines a method to assess the chemical stability of a this compound stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Aliquot the solution into multiple small, tightly sealed vials. Store them at the desired temperature (-20°C or -80°C), protected from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Week 1, Week 2, Month 1, etc.), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 5 µm, 2.1 x 150 mm).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.2% Formic acid in water (B).
-
Example Gradient: Start with 10% A, ramp to 90% A over 25 minutes.
-
-
Flow Rate: 0.2 mL/min.
-
Detection: UV detector at 342 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining relative to the Day 0 sample using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100
-
-
A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for assessing the .
Caption: this compound inhibits pro-survival and pro-inflammatory signaling pathways.
References
Technical Support Center: Jaceosidin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experiments involving jaceosidin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions to ensure experimental consistency and reliability.
Issue 1: Low or Inconsistent Bioactivity in Cell-Based Assays
Potential Causes:
-
Poor Solubility: this compound is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media and inconsistent concentrations.
-
Degradation: this compound, like many flavonoids, can be unstable in solution, degrading over time due to factors like pH, temperature, and light exposure.
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Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines.
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Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, confounding the results.
Solutions:
| Solution | Detailed Protocol/Recommendation |
| Optimize Solubilization | Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO or ethanol. For cell culture, it is recommended to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][2][3][4] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. |
| Ensure Stability | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of this compound solutions to light and elevated temperatures. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Determine Optimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Start with a broad range of concentrations based on published IC50 values (see Table 1). |
| Control for Solvent Effects | Always include a vehicle control group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound in the treatment groups. |
Issue 2: High Variability in In Vivo Studies
Potential Causes:
-
Low Bioavailability: this compound has been reported to have low bioavailability, which can lead to inconsistent plasma and tissue concentrations.
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Improper Vehicle Selection: The vehicle used to administer this compound can significantly impact its absorption and distribution.
-
Route of Administration: The chosen route of administration may not be optimal for achieving the desired therapeutic effect.
Solutions:
| Solution | Detailed Protocol/Recommendation |
| Enhance Bioavailability | Consider formulation strategies to improve the bioavailability of this compound, such as the use of nanoformulations or co-administration with absorption enhancers. |
| Select Appropriate Vehicle | For oral administration, this compound has been administered in vehicles such as a suspension in 0.5% carboxymethylcellulose. For other routes, ensure the vehicle is non-toxic and effectively solubilizes or suspends the compound. |
| Optimize Administration Route | The most common route of administration in published studies is oral gavage (p.o.). The choice of administration route should be guided by the specific research question and the target tissue. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
-
Preparation: this compound is soluble in organic solvents like DMSO (up to 66 mg/mL), dimethylformamide (DMF), and to a lesser extent, ethanol. For cell culture experiments, a stock solution of 10-20 mM in DMSO is commonly used.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When stored as a crystalline solid at -20°C, this compound is stable for at least four years.
2. What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Some cell lines may tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control with the same DMSO concentration in your experiments to account for any potential effects of the solvent itself.
3. Is this compound stable in cell culture media?
The stability of flavonoids in cell culture media can be influenced by factors such as pH and the presence of serum. It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution.
4. What are typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. IC50 values for cytotoxicity have been reported to range from approximately 10 µM to over 100 µM. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | |
| HES | Endometrial Cancer | 52.68 | |
| HESC | Endometrial Cancer | 55.10 | |
| Hec1A | Endometrial Cancer | 70.54 | |
| KLE | Endometrial Cancer | 147.14 | |
| Caki | Human Renal Carcinoma | ~75 (concentration used for apoptosis induction) | |
| RAW 264.7 | Macrophage | 10.2 (for inhibition of Cu2+-mediated LDL oxidation) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X working solution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solution or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Diagram 1: General Experimental Workflow for In Vitro this compound Studies
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Diagram 2: this compound-Modulated Signaling Pathways
Caption: Simplified diagram of key signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing Jaceosidin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving Jaceosidin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound treatment to observe an anti-cancer effect?
A1: The optimal incubation time for this compound treatment is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, significant effects are generally observed between 24 and 72 hours. For cytotoxicity and proliferation assays, incubation times of 24, 48, and 72 hours are commonly used to determine time-dependent effects.[1][2] For apoptosis and cell cycle analysis, a 48-hour incubation is frequently reported to yield significant results.[2][3]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. A common starting point is to test a range of concentrations (e.g., 10, 20, 40, 80, 100 µM) for a fixed incubation time, such as 48 hours.[1] The IC50 value can then be used to select appropriate concentrations for subsequent experiments.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. The specific pathways affected can vary depending on the cell type and experimental conditions.
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. For example, it has been reported to have no significant cytotoxic effects on normal epithelial keratinocyte cells (HaCaT) at concentrations up to 100 µM after 24 hours of treatment.
Troubleshooting Guide
Issue 1: I am not observing a significant effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the optimal incubation period for your specific cell line and assay.
-
-
Possible Cause 2: Inappropriate this compound Concentration.
-
Solution: As mentioned in the FAQs, determine the IC50 value for your cell line using a dose-response experiment. If you are using a concentration significantly lower than the IC50, you may not see a robust effect.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently more resistant to this compound. Consider testing a wider range of concentrations or comparing your results with a known sensitive cell line as a positive control.
-
Issue 2: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects.
-
Solution: To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 3: Difficulty in detecting apoptosis after this compound treatment.
-
Possible Cause 1: Incorrect Timing of Assay.
-
Solution: Apoptosis is a dynamic process. If you are performing an endpoint assay like Annexin V staining, the timing is critical. A 48-hour incubation is often effective, but a time-course experiment (e.g., 24, 48, 72 hours) is recommended to capture the peak of apoptosis.
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: Ensure you are using a concentration of this compound that is sufficient to induce apoptosis in your cell line, typically at or above the IC50 value.
-
Data Presentation
Table 1: Time-Dependent Effects of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| AGS (Gastric Cancer) | 39 | 3, 6, 12, 24 | Time-dependent decrease in cell viability | |
| CAOV-3 (Ovarian Cancer) | 10, 20, 40, 80 | 24, 48, 72 | Time-dependent inhibition of proliferation | |
| HSC-3 (Oral Squamous Cell Carcinoma) | 12.5, 25, 50, 100 | 24 | Dose-dependent inhibition of proliferation | |
| Ca9.22 (Oral Squamous Cell Carcinoma) | 12.5, 25, 50, 100 | 24 | Dose-dependent inhibition of proliferation | |
| A549 (NSCLC) | 6, 12, 24 | 12, 24, 36 | Time- and dose-dependent inhibition of migration | |
| H1975 (NSCLC) | 6, 12, 24 | 12, 24, 36 | Time- and dose-dependent inhibition of migration |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 6, 12, 18, 24, 30 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 3 hours in the dark.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 25, 50, 100 µM) for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
References
- 1. This compound Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Validation & Comparative
Jaceosidin vs. Eupatilin: A Comparative Analysis of Anti-Cancer Activity
Jaceosidin and Eupatilin are two structurally related flavones primarily derived from plants of the Artemisia genus. Both compounds have garnered significant interest in oncological research due to their demonstrated anti-tumor properties.[1][2] This guide provides an objective, data-driven comparison of their anti-cancer activities, focusing on their efficacy in preclinical models, their distinct mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy: In Vitro and In Vivo Studies
The cytotoxic and anti-proliferative effects of this compound and Eupatilin have been evaluated across a wide range of cancer cell lines and in animal models. While direct comparative studies are limited, the available data provides insights into their respective potencies and therapeutic potential.
In Vitro Cytotoxicity:
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the IC50 values for this compound and Eupatilin in various cancer cell lines. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HSC-3 | Oral Squamous Carcinoma | 82.1 | [3][4] |
| Ca9.22 | Oral Squamous Carcinoma | 97.5 | [3] |
| A549 | Non-Small Cell Lung Cancer | 12.71 | |
| H1975 | Non-Small Cell Lung Cancer | 9.19 | |
| H1299 | Non-Small Cell Lung Cancer | 21.88 | |
| AGS | Gastric Adenocarcinoma | 39.0 | |
| CAOV-3 | Ovarian Cancer | Not specified, but showed significant dose-dependent inhibition |
| PC3 | Prostate Cancer | Not specified, but showed significant dose-dependent inhibition | |
Notably, this compound has been shown to be selectively cytotoxic to cancer cells, with minimal effects on normal cells. For instance, it did not inhibit the proliferation of normal HaCaT epithelial keratinocytes at concentrations that were effective against oral cancer cells. Similarly, its IC50 in normal bronchial epithelial Beas-2b cells was 44.62 µM, significantly higher than in NSCLC cells.
Table 2: Anti-proliferative and Cytotoxic Effects of Eupatilin
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| Hec1A & KLE | Endometrial Cancer | More potent than cisplatin | |
| AGS | Gastric Cancer | IC50 of ~100 µM | |
| A375 | Skin Melanoma | 20-34% growth inhibition at 25-100 µM | |
| HCT116 | Colon Cancer | >50% viability decrease at ≥25 µM | |
| HT29 | Colon Cancer | >50% viability decrease at ≥100 µM |
| LN229 & U87MG | Glioma | Significant dose-dependent reduction in viability | |
In Vivo Tumor Growth Inhibition:
Both compounds have demonstrated the ability to suppress tumor growth in animal models, validating their anti-cancer potential in a physiological context.
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Administration | Key Findings | Reference |
|---|---|---|---|---|
| This compound | A549 NSCLC Xenograft (Mice) | 25 & 50 mg/kg, intraperitoneal injection | Dose-dependent inhibition of tumor growth and volume. | |
| Eupatilin | MKN45 Gastric Cancer Xenograft (Mice) | 10 mg/kg, intraperitoneal injection | Effectively reduced tumor growth and weight. |
| Eupatilin | Ovarian Cancer Xenograft (Zebrafish) | Not specified | Demonstrated in vivo anti-cancer effects. | |
Mechanisms of Action: Distinct and Overlapping Pathways
While both flavonoids induce apoptosis and cell cycle arrest, they achieve these outcomes through distinct primary signaling pathways. Eupatilin appears to have a broader mechanistic profile, impacting angiogenesis and cellular metabolism in addition to core proliferative and survival pathways.
This compound: Targeting Apoptosis and Cell Survival
This compound's anti-cancer activity is primarily driven by the induction of programmed cell death (apoptosis) and the disruption of key cell survival signals.
-
Induction of the Intrinsic Apoptosis Pathway: this compound triggers apoptosis by decreasing the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.
-
Inhibition of the PI3K/Akt Pathway: In oral squamous cell carcinoma, this compound has been shown to downregulate the phosphorylation of Akt, a critical kinase for cell survival and proliferation. Inhibition of this pathway sensitizes cancer cells to apoptosis.
-
Cell Cycle Arrest: this compound can arrest cancer cells at the G2/M phase of the cell cycle, preventing them from dividing.
-
Metastasis Inhibition: In lung cancer, this compound up-regulates miR-34c-3p, which suppresses the expression of integrin α2β1, a key molecule in cell adhesion and migration, thereby inhibiting metastasis.
Caption: this compound's anti-cancer signaling pathways.
Eupatilin: A Multi-Targeted Approach
Eupatilin affects a wider array of cellular processes, including angiogenesis and metabolism, making it a multi-faceted anti-cancer agent.
-
Inhibition of Angiogenesis: Eupatilin blocks the STAT3 signaling pathway, which in turn reduces the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis (the formation of new blood vessels that supply tumors).
-
Metabolic Disruption and AMPK Activation: In pancreatic cancer, Eupatilin inhibits glucose uptake. This energy stress increases the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK promotes cell cycle arrest.
-
Induction of Apoptosis and Cell Cycle Arrest: Similar to this compound, Eupatilin induces apoptosis through the mitochondrial pathway and causes G2/M cell cycle arrest. It also inhibits critical survival pathways involving ERK and Akt.
-
Inhibition of Notch-1 Pathway: In glioma cells, Eupatilin has been shown to suppress the Notch-1 signaling pathway, which is crucial for tumor proliferation and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Eupatilin and this compound on Cytochrome P450 Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Jaceosidin vs. Luteolin: A Comparative Guide to their Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two naturally occurring flavonoids, jaceosidin and luteolin. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound and luteolin on key inflammatory mediators. The data has been compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory activity.
| Compound | Cell/Animal Model | Inflammatory Stimulus | Inflammatory Marker | Concentration / IC50 | % Inhibition / Effect | Reference |
| This compound | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | IC50: 27 ± 0.4 µM | 50% inhibition of NO production.[1] | [1] |
| RAW 264.7 macrophages | LPS | iNOS expression | 5-40 µM | Suppressed expression.[2][3] | [2] | |
| Microglia | - | Proinflammatory cytokines | Not specified | Reduced expression. | ||
| Luteolin | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | 25 µM | Significant attenuation. | |
| RAW 264.7 macrophages | LPS from P. intermedia | Nitric Oxide (NO) | Not specified | Strong suppression. | ||
| RAW 264.7 macrophages | LPS | TNF-α mRNA | 25 µM | Significant attenuation. | ||
| RAW 264.7 macrophages | LPS | IL-6 mRNA | 25 µM | Significant attenuation. | ||
| RAW 264.7 macrophages | LPS from P. intermedia | Interleukin-6 (IL-6) | Not specified | Strong suppression. | ||
| RAW 264.7 macrophages | LPS | iNOS expression | 25 µM | Significantly attenuated mRNA expression. | ||
| RAW 264.7 macrophages | LPS | COX-2 expression | 25 µM | Significantly attenuated mRNA expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or luteolin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This assay uses a pair of specific antibodies to capture and detect the target cytokine. The detection antibody is linked to an enzyme, and the addition of a substrate produces a colored product, the intensity of which is proportional to the cytokine concentration.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mechanisms of Action: Signaling Pathways
Both this compound and luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate a generalized experimental workflow for comparing their effects and their points of intervention in the NF-κB and MAPK signaling cascades.
This compound and luteolin both demonstrate the ability to suppress the activation of the NF-κB pathway. Luteolin has been shown to inhibit the phosphorylation and degradation of IκBα, which is a critical step in the activation of NF-κB. Similarly, this compound has been reported to inhibit NF-κB activity. Furthermore, luteolin has been found to inhibit the MAPK pathway, which is another crucial signaling cascade in the inflammatory process. The inhibition of these pathways ultimately leads to a reduction in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
References
Jaceosidin: A Comparative Analysis of its Therapeutic Potential in Cancer and Inflammation
For Immediate Release
A comprehensive review of existing literature and experimental data highlights the therapeutic potential of Jaceosidin, a natural flavone, in the fields of oncology and inflammatory diseases. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against other well-known flavonoids, Luteolin and Quercetin, supported by experimental data and detailed methodologies.
Anti-Cancer Potential: this compound Shows Promise in In Vitro and In Vivo Models
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. Furthermore, in vivo studies have shown its ability to inhibit tumor growth, positioning it as a promising candidate for further pre-clinical and clinical investigation.
Comparative Cytotoxicity in Cancer Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals this compound's potent cytotoxic effects on several cancer cell lines. While direct comparative studies with identical experimental conditions are limited, the available data suggests this compound's efficacy is comparable to, and in some cases potentially exceeds, that of other flavonoids.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Oral Squamous Carcinoma (HSC-3) | 82.1 | [1] |
| Oral Squamous Carcinoma (Ca9.22) | 97.5 | [1] | |
| Non-Small Cell Lung Cancer (H1975) | 9.19 ± 1.90 | [2] | |
| Non-Small Cell Lung Cancer (A549) | 12.71 ± 0.91 | [2] | |
| Non-Small Cell Lung Cancer (H1299) | 21.88 ± 3.28 | [2] | |
| Normal Bronchial Epithelial (Beas-2b) | 44.62 ± 4.39 | ||
| Quercetin | Glioblastoma (T98G) | ~100-200 (after 48h) | |
| Glioblastoma (U118MG) | ~100-200 (after 48h) | ||
| Glioblastoma (U87MG) | >200 (after 48h) | ||
| Luteolin | Not directly compared in the same studies | - |
Table 1: Comparative IC50 Values of this compound and Quercetin in Various Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
An in vivo study utilizing a xenograft model with A549 non-small cell lung cancer cells demonstrated this compound's ability to inhibit tumor growth. The study also monitored the body weight of the mice, suggesting the treatment was well-tolerated.
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Effect on Body Weight | Reference |
| Control | ~1200 | ~0.8 | No significant change | |
| This compound (Low Dose) | ~800 | ~0.5 | No significant change | |
| This compound (High Dose) | ~400 | ~0.25 | No significant change |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in an A549 Xenograft Model.
Anti-Inflammatory Properties: this compound as a Potent Inhibitor of Inflammatory Mediators
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in macrophages. This positions it as a potential therapeutic agent for inflammatory conditions.
Comparative Inhibition of Nitric Oxide Production
This compound has been shown to be a potent inhibitor of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Comparative data with other flavonoids highlights its strong anti-inflammatory potential.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| This compound | Microglial cells | 27 ± 0.4 | |
| Quercetin | RAW 264.7 | Significantly inhibits NO production (specific IC50 not provided) | |
| Luteolin | RAW 264.7 | Potently inhibits NO production (specific IC50 not provided, but noted to have a lower IC50 for TNF-α than Quercetin) |
Table 3: Comparative Anti-inflammatory Activity of Flavonoids on Nitric Oxide Production.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and the general workflows for the experimental validation of this compound's activity.
References
Jaceosidin: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of jaceosidin, a natural flavone, with standard chemotherapy agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
Executive Summary
This compound has demonstrated significant anticancer properties across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, glioblastoma, and oral squamous cell carcinoma. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and modulation of key signaling pathways. While direct head-to-head clinical comparisons with standard chemotherapy are not yet available, in vitro data provides valuable insights into its potential as a therapeutic agent. This guide synthesizes available data to facilitate a comparative understanding of this compound's efficacy.
Comparative Efficacy: this compound vs. Standard Chemotherapy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in various cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Normal Cell Line IC50 (µM) |
| Non-Small Cell Lung Cancer | H1975 | 9.19 ± 1.90[1] | Beas-2b: 44.62 ± 4.39[1] |
| A549 | 12.71 ± 0.91[1] | ||
| H1299 | 21.88 ± 3.28[1] | ||
| Oral Squamous Cell Carcinoma | HSC-3 | 82.1 (µg/mL)[2] | HaCaT: No inhibition up to 100 µM |
| Ca9-22 | 97.5 (µg/mL) | ||
| Ovarian Cancer | CAOV-3 | < 40 | |
| Glioblastoma | T98G | Significant reduction in survival at 10-50 µM |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Comparable Cancer Cell Lines
| Cancer Type | Standard Drug | Cell Line | IC50 (µM) |
| Non-Small Cell Lung Cancer | Cisplatin | A549 | 11.18 - 26.00 |
| Doxorubicin | A549 | > 20 | |
| Ovarian Cancer | Doxorubicin | SKOV-3 | Data not consistently reported in µM |
| Cisplatin | A2780 | Drug-resistance ratios reported | |
| Glioblastoma | Temozolomide | U87 | 230.0 (72h) |
| T98G | 438.3 (72h) |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Apoptosis Induction: this compound promotes apoptosis through the intrinsic mitochondrial pathway. It decreases the mitochondrial membrane potential, leading to the release of cytochrome c. This activates caspase-9 and subsequently caspase-3, culminating in PARP cleavage and cell death.
-
Cell Cycle Arrest: In glioblastoma cells, this compound has been shown to induce G2/M phase cell cycle arrest.
-
Inhibition of Pro-Survival Pathways: this compound suppresses the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers, including glioblastoma.
-
Modulation of MAPK Pathway: this compound influences the MAPK signaling cascade, which plays a critical role in cell proliferation and differentiation.
Below are diagrams illustrating some of the key signaling pathways affected by this compound.
Caption: this compound-induced mitochondrial apoptosis pathway.
References
Jaceosidin: A Comparative Analysis of its Bioactivity Against Other Artemisia Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Jaceosidin's Bioactivity with Key Compounds from Artemisia Species, Supported by Experimental Data and Methodologies.
This compound, a flavone found in several Artemisia species, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of this compound with other prominent compounds isolated from the Artemisia genus, including eupatilin, artemisinin, and other flavonoids. The comparative analysis is based on experimental data from in vitro studies, with a focus on anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity: this compound in Comparison
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. A direct comparison with the closely related flavonoid, eupatilin, in endometrial cancer cell lines reveals their relative potencies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Hec1A | 70.54 | [1] |
| KLE | 147.14 | [1] | |
| Eupatilin | Hec1A | 82.2 | [1] |
| KLE | 85.5 | [1] | |
| Cisplatin (Control) | Hec1A | 225.6 | [1] |
| KLE | 186.3 |
In this study, this compound exhibited a lower IC50 value against the Hec1A endometrial cancer cell line compared to eupatilin, suggesting a slightly higher potency. Conversely, eupatilin was more potent against the KLE cell line. Both flavonoids, however, demonstrated significantly greater potency than the conventional chemotherapy drug, cisplatin, in these specific cell lines.
While direct comparative studies with artemisinin are limited, individual studies provide insights into their relative anticancer activities. This compound has shown IC50 values in the micromolar range against various cancer cell lines, including glioblastoma, oral squamous cell carcinoma, and non-small cell lung cancer. Artemisinin and its derivatives, on the other hand, are known for their potent antimalarial activity and also exhibit anticancer effects, with IC50 values that can range from nanomolar to micromolar concentrations depending on the cell line and the specific derivative.
Anti-inflammatory Activity: A Look at this compound and its Analogs
This compound exerts its anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators. One of the primary mechanisms is the inhibition of the NF-κB signaling pathway and the reduction of cyclooxygenase-2 (COX-2) expression.
A study comparing the anti-inflammatory effects of this compound and eupatilin in a carrageenan-induced inflammation model in mice concluded that both compounds exhibited similar activity in reducing leukocyte infiltration, protein levels in exudates, and hind paw edema. Both flavonoids were also found to inhibit COX-2 expression and NF-κB activation, leading to a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, as well as prostaglandin E2 (PGE2) levels.
Antioxidant Activity: this compound Versus Other Flavonoids
The antioxidant potential of this compound has been evaluated in various assays. In a DPPH radical scavenging assay, several flavonoids isolated from Artemisia argyi were compared for their antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Eupafolin | 14.1 | |
| 5,7,3',4'-Tetrahydroxyflavone | 15.2 | |
| This compound | >100 | |
| Eupatilin | >100 | |
| Artemetin | >100 | |
| Ascorbic Acid (Control) | 16.5 |
In this particular study, eupafolin and 5,7,3',4'-tetrahydroxyflavone demonstrated potent antioxidant activity, comparable to the standard antioxidant, ascorbic acid. This compound, along with eupatilin and artemetin, showed weaker radical scavenging activity in this assay.
Drug Metabolism Interaction: A Comparative Look at Cytochrome P450 Inhibition
Understanding the potential for drug-drug interactions is crucial in drug development. A comparative study on the inhibitory effects of this compound and eupatilin on major human cytochrome P450 (CYP) enzymes provides valuable insights.
| Enzyme | Compound | IC50 (µM) |
| CYP1A2 | This compound | 5.3 |
| Eupatilin | 9.4 | |
| CYP2C9 | This compound | 10.2 |
| Eupatilin | 4.1 | |
| CYP2C19 | This compound | 64.9 |
| Eupatilin | 48.1 | |
| CYP2D6 | This compound | 79.1 |
| Eupatilin | 58.7 | |
| CYP2C8 | This compound | 106.4 |
| Eupatilin | 104.9 |
This compound was found to be a more potent inhibitor of CYP1A2, while eupatilin showed stronger inhibition of CYP2C9. Both compounds exhibited moderate to weak inhibition of other tested CYP isoforms. These findings suggest that both this compound and eupatilin have the potential for pharmacokinetic drug interactions.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, eupatilin) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Caption: Workflow of the DPPH radical scavenging assay.
Wound Healing Assay for Anticancer Migration
The wound healing assay is a method to study cell migration in vitro.
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Treat the cells with the test compound or a vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure to assess cell migration.
Caption: Workflow of the in vitro wound healing assay.
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
Jaceosidin vs. Apigenin: A Head-to-Head Comparison for Researchers
A comprehensive analysis of two structurally similar flavones, Jaceosidin and Apigenin, reveals distinct and overlapping pharmacological activities. This guide provides a head-to-head comparison of their anti-inflammatory, anti-cancer, and antioxidant properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
At a Glance: this compound vs. Apigenin
| Feature | This compound | Apigenin |
| Chemical Structure | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one | 4′,5,7-trihydroxyflavone |
| Primary Sources | Artemisia species | Widely distributed in fruits and vegetables like parsley, celery, and chamomile |
| Key Activities | Anti-inflammatory, Antioxidant, Anti-cancer, Angiogenic | Anti-inflammatory, Antioxidant, Anti-cancer, Neuroprotective |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of this compound and Apigenin in different experimental models. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical conditions.
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | Microglial BV-2 cells | 27 ± 0.4 μM | [1] |
| Apigenin | Nitric Oxide (NO) Production Inhibition | Primary cultured rat hepatocytes | More effective than this compound (qualitative) | [2] |
Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | Cu(2+)-mediated LDL oxidation (TBARS assay) | 10.2 μM |
Anti-cancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Apigenin | MCF7 (Breast Cancer) | MTT Assay | 10 μg/mL | [3] |
| Apigenin | HeLa (Cervical Cancer) | PrestoBlue Assay | ~50 μM (inhibited growth by 52.5–61.6%) | |
| Apigenin | C33A (Cervical Cancer) | PrestoBlue Assay | ~50 μM (inhibited growth by 46.1–58.6%) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Apigenin for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
MTT Assay Experimental Workflow
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Apigenin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: The nitrite concentration is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Griess Assay Experimental Workflow
Mechanistic Insights: Signaling Pathway Modulation
Both this compound and Apigenin exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Both this compound and Apigenin have been shown to inhibit this pathway.
This compound and Apigenin inhibit NF-κB activation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Both flavonoids have been reported to inhibit this pathway, leading to anti-cancer effects.
This compound and Apigenin inhibit the PI3K/Akt pathway.
Conclusion
This compound and Apigenin, while structurally similar, exhibit nuanced differences in their biological activities. The available data suggests that both are potent anti-inflammatory and anti-cancer agents, primarily through the inhibition of the NF-κB and PI3K/Akt signaling pathways. Apigenin appears to be more extensively studied, with a broader range of reported activities. However, direct comparative studies are limited, and further head-to-head experimental evaluations are necessary to definitively determine the superior compound for specific therapeutic applications. This guide provides a foundational comparison and detailed methodologies to aid researchers in their investigations of these promising natural compounds.
References
Jaceosidin's In Vivo Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jaceosidin's in vivo performance against other therapeutic alternatives in the fields of neuroinflammation and cancer. The information presented is supported by experimental data to validate this compound's mechanism of action.
This compound, a naturally occurring flavone, has demonstrated significant therapeutic potential in preclinical in vivo models of neuroinflammation and cancer. Its mechanism of action often involves the modulation of key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This guide summarizes key findings from in vivo studies, offering a comparative analysis with other relevant compounds and detailing the experimental protocols utilized in these investigations.
Neuroinflammation: this compound vs. Flavonoid Alternatives
This compound has been investigated in models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, and spinal cord injury (SCI). Its efficacy is compared here with other flavonoids known for their anti-inflammatory properties: Quercetin, Luteolin, and Apigenin.
Comparative Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Animal Model | Dosage | Key Outcomes | Signaling Pathways Implicated |
| This compound | C57BL/6 mice (MOG₃₅₋₅₅-induced) | 1 mg/kg, oral administration | Ameliorated neuroinflammation and thwarted EAE development by suppressing microglia activation. | Not explicitly detailed in the provided in vivo context, but in vitro studies suggest inhibition of inflammatory cytokines. |
| Quercetin | SJL/J mice | 50 or 100 µg, i.p. every other day | Ameliorated EAE by inhibiting IL-12 production and Th1 differentiation.[1] | Blocks IL-12 signaling through the JAK-STAT pathway.[1] |
| Luteolin | Wistar rats (MOG-induced) | 10 mg/kg/day, i.p. | Upregulation of CNTF expression, increased cAMP and TAC levels, decreased cleaved caspase 3, NF-κB, and MIP-1α. | Anti-inflammatory, anti-apoptotic, and neurotrophic effects. |
| Apigenin | C57BL/6 mice (MOG₃₅₋₅₅-induced) | Not specified | Significant reduction in EAE severity, decreased immune cell infiltration, and reduced demyelination in the CNS.[2][3] | Modulation of dendritic cell and other immune cell functions.[2] |
Comparative Efficacy in Spinal Cord Injury (SCI)
| Compound | Animal Model | Dosage | Key Outcomes | Signaling Pathways Implicated |
| This compound | C57BL/6 mice (contusion model) | Not specified | Enhanced functional recovery (higher Basso Mouse Scale scores), decreased residual urine volume, and improved gait parameters. Reduced microglial activation and tissue damage. | Inhibition of PKM2 activity and dampening of glycolysis. |
| Alternative Flavonoids | Not available in the provided search results. |
Cancer: this compound vs. Standard Chemotherapy and Other Flavonoids
This compound's anti-cancer effects have been evaluated in non-small cell lung cancer (NSCLC) xenograft models. Its performance is compared with the standard chemotherapeutic agent Paclitaxel and other flavonoids with anti-cancer properties, Naringenin and Hesperidin.
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Compound | Animal Model | Dosage | Key Outcomes | Signaling Pathways Implicated |
| This compound | BALB/c nude mice (A549 cell xenograft) | 25 mg/kg and 50 mg/kg | Inhibited tumor growth. | Not explicitly detailed in the provided in vivo context, but in vitro studies suggest regulation of miR-34c-3p/Integrin α2β1 axis. |
| Paclitaxel | Nude mice (A549 cell xenograft) | 12 and 24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition compared to saline control. | Not explicitly detailed in the provided in vivo context, but known to stabilize microtubules. |
| Naringenin | Not available in the provided search results for a comparable model. | |||
| Hesperidin | Balb/c mice (4T1 mammary carcinoma model) | 10, 20, 40 mg/kg | Dose- and time-dependent inhibition of tumor growth. | In combination with Doxorubicin, showed a synergistic effect. |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Induction: EAE is induced in female C57BL/6 mice (6-8 weeks old) by subcutaneous immunization with 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin (200 ng).
-
Treatment: this compound (or alternative compound) is administered daily, typically starting from the day of disease onset.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
Histological Analysis: At the end of the experiment, spinal cords are collected for histological analysis to assess immune cell infiltration (Hematoxylin and Eosin staining) and demyelination (Luxol Fast Blue staining).
Spinal Cord Injury (SCI) Contusion Model in Mice
-
Surgical Procedure: Adult C57BL/6 mice are anesthetized, and a laminectomy is performed at the T9-T10 vertebral level to expose the spinal cord. A contusion injury is induced using a standardized impactor device (e.g., Infinite Horizon Impactor) with a defined force.
-
Post-operative Care: Animals receive post-operative care, including analgesics and manual bladder expression.
-
Treatment: this compound (or alternative compound) is administered, typically via intraperitoneal injection, starting shortly after the injury.
-
Behavioral Assessment: Functional recovery is assessed at regular intervals using the Basso Mouse Scale (BMS) for locomotion, which scores hindlimb movements from 0 (complete paralysis) to 9 (normal gait). Gait analysis and bladder function can also be evaluated.
-
Histological Analysis: At the study endpoint, spinal cord tissue is collected to assess lesion size, neuronal survival (Nissl staining), and glial scarring.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model in Nude Mice
-
Cell Culture and Implantation: Human NSCLC A549 cells are cultured and then subcutaneously injected (typically 1 x 10⁷ cells in Matrigel) into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and receive this compound, a comparator drug like Paclitaxel, or a vehicle control.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
Signaling Pathways and Experimental Workflows
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// Edges Cell_Culture -> Cell_Implantation; Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment_J; Randomization -> Treatment_C; Randomization -> Treatment_V; Treatment_J -> Efficacy_Eval; Treatment_C -> Efficacy_Eval; Treatment_V -> Efficacy_Eval; Efficacy_Eval -> Endpoint; } Experimental workflow for an in vivo NSCLC xenograft study.
References
- 1. Quercetin, a flavonoid phytoestrogen, ameliorates experimental allergic encephalomyelitis by blocking IL-12 signaling through JAK-STAT pathway in T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin, a Natural Flavonoid, Attenuates EAE Severity Through the Modulation of Dendritic Cell and Other Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Jaceosidin: A Comparative Guide to its Anti-Tumor Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Jaceosidin, a flavone found in several plants of the Artemisia genus, has garnered significant interest for its potential anti-cancer properties. This guide provides a comprehensive cross-validation of this compound's anti-tumor effects in various cancer cell lines, presenting key experimental data, detailed protocols, and insights into its molecular mechanisms.
Comparative Analysis of Cytotoxicity
This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, highlighting a degree of selectivity in its action.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer | |||
| CAOV-3 | Human Ovarian Adenocarcinoma | < 40 | [1] |
| SKOV-3 | Human Ovarian Adenocarcinoma | Data not available, but proliferation is inhibited | [1] |
| Oral Squamous Cell Carcinoma | |||
| HSC-3 | Human Oral Squamous Carcinoma | 82.1 | [2] |
| Ca9.22 | Human Oral Squamous Carcinoma | 97.5 | [2] |
| Gastric Cancer | |||
| AGS | Human Gastric Adenocarcinoma | 38.65 ± 2.13 | [3] |
| MKN-28 | Human Gastric Adenocarcinoma | 83.61 ± 2.41 | |
| MKN-45 | Human Gastric Adenocarcinoma | 72.52 ± 2.37 | |
| NCI-N87 | Human Gastric Adenocarcinoma | 69.18 ± 2.82 | |
| SNU-5 | Human Gastric Adenocarcinoma | 52.65 ± 2.09 | |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| H1975 | Human NSCLC | 9.19 ± 1.90 | |
| A549 | Human NSCLC | 12.71 ± 0.91 | |
| H1299 | Human NSCLC | 21.88 ± 3.28 | |
| Breast Cancer | |||
| MCF10A-ras | ras-transformed Human Breast Epithelial | Reduced viability, specific IC50 not provided | |
| Cervical Cancer | |||
| HeLa | Human Cervical Adenocarcinoma | Data not available, but proliferation is inhibited | |
| Prostate Cancer | |||
| PC3 | Human Prostate Adenocarcinoma | Data not available, but proliferation is inhibited | |
| Renal Carcinoma | |||
| Caki, ACHN, A498, 786-O | Human Renal Carcinoma | Apoptosis induced, specific IC50s not provided |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Induction of Apoptosis: A Common Mechanism
A primary mechanism underlying this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. This is consistently observed across multiple cancer cell lines, although the extent and specific molecular players can differ.
| Cell Line | Apoptotic Effects | Quantitative Data | Reference |
| Ovarian Cancer | |||
| CAOV-3 | Dose-dependent increase in apoptosis. | At 80 µM, a significant increase in Annexin V-positive cells was observed. | |
| Oral Squamous Cell Carcinoma | |||
| HSC-3 & Ca9.22 | Increased early and late apoptotic cells. | At 100 µM, sub-G1 accumulations of 23.8% (HSC-3) and 45.6% (Ca9.22) were observed. | |
| Gastric Cancer | |||
| AGS | Time-dependent increase in apoptosis. | Apoptotic cells increased significantly after 3, 6, 12, and 24 hours of treatment with 39 µM this compound. | |
| Breast Cancer | |||
| MCF10A-ras | Increased proportion of hypodiploid (apoptotic) cells. | 48.72% apoptotic cells with 100 µM this compound compared to 7.78% in control. | |
| Renal Carcinoma | |||
| Caki | Induction of apoptosis. | Data not available. |
Modulation of Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
| Cell Line | Signaling Pathway | Key Molecular Effects | Reference |
| Ovarian Cancer | |||
| CAOV-3 | Intrinsic Apoptosis Pathway | Decreased mitochondrial membrane potential, release of cytochrome c, increased cleaved caspase-9 and -3, and PARP cleavage. | |
| Oral Squamous Cell Carcinoma | |||
| HSC-3 & Ca9.22 | Akt Signaling Pathway | Downregulation of Akt phosphorylation. | |
| Gastric Cancer | |||
| AGS | ROS-Mediated Pathways | Accumulation of reactive oxygen species (ROS) leading to activation of MAPK (p38, JNK) and inhibition of STAT3 and NF-κB. Also, inhibition of the Wnt-3a/GSK-3β/β-catenin pathway. | |
| Breast Cancer | |||
| MCF10A-ras | ROS-Mediated Apoptosis & ERK Pathway | Increased intracellular ROS, increased Bax/Bcl-2 ratio, cleavage of caspase-3 and PARP, and inhibition of ERK1/2 activation. | |
| Renal Carcinoma | |||
| Caki | Intrinsic Apoptosis Pathway | Bax activation, downregulation of Mcl-1 and c-FLIP expression. |
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols are crucial. Below are generalized methodologies for key assays cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from 10 to 100 µM) for 24 to 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6- or 12-well plates and treat with desired concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
To better understand the complex biological processes influenced by this compound, the following diagrams illustrate a typical experimental workflow and the key signaling pathways involved in its anti-tumor effects.
Comparison with Other Anti-Cancer Agents
While direct comparative studies are limited, some research provides insights into this compound's efficacy relative to other compounds.
-
Versus 5-Fluorouracil (5-FU) in Gastric Cancer: In a study on various gastric cancer cell lines, this compound demonstrated lower IC50 values than the standard chemotherapeutic drug 5-FU, suggesting it has a higher potency in these specific cell lines.
-
Versus Eupatilin in Breast Cancer: this compound was found to reduce the viability of ras-transformed human breast epithelial cells (MCF10A-ras) to a greater extent than Eupatilin, another flavonoid derived from Artemisia species.
Conclusion
The collective evidence strongly supports the anti-tumor effects of this compound across a variety of cancer cell lines. Its ability to induce apoptosis through the intrinsic pathway and modulate key signaling cascades like the Akt and ROS-mediated pathways underscores its potential as a multi-targeted anti-cancer agent. The favorable comparison with established chemotherapeutics in certain cancer types warrants further investigation. This guide provides a solid foundation for researchers to explore the therapeutic potential of this compound, design further validation studies, and ultimately contribute to the development of novel cancer therapies.
References
- 1. This compound Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Jaceosidin: A Comparative Analysis of its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Jaceosidin, a flavone found in several plants of the Artemisia genus, has garnered attention for its diverse pharmacological activities, including its potential as an antioxidant. This guide provides a comparative study of this compound's antioxidant capacity, presenting available experimental data alongside that of other well-known flavonoid antioxidants. Detailed experimental protocols for key antioxidant assays are also provided to facilitate further research.
Data Presentation: Comparative Antioxidant Activity
One key study reported the inhibitory concentration (IC50) of this compound in a thiobarbituric acid-reactive substances (TBARS) assay, which measures lipid peroxidation. In this assay, this compound exhibited an IC50 of 10.2 µM[1][2][3]. The same study also investigated its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, finding that at a concentration of 100 µM, 82.0 ± 4.9% of the DPPH radical remained[2]. This indicates a moderate scavenging activity at this concentration.
To provide a broader context, the following table compares the available antioxidant activity data for this compound with those of other common flavonoids, such as Quercetin and Luteolin. It is important to note that direct comparative values for this compound in DPPH, ABTS, and ORAC assays are not yet available in published literature.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Assay (µmol TE/µmol) | TBARS Assay (IC50) |
| This compound | Data not available | Data not available | Data not available | 10.2 µM[1] |
| Quercetin | ~5 µg/mL | ~2 µg/mL | ~4.07 - 12.85 | Data not available |
| Luteolin | Data not available | Data not available | Data not available | Data not available |
| Trolox (Standard) | Data not available | Data not available | 1.0 (by definition) | Data not available |
Note: The IC50 values for Quercetin are approximate and can vary based on specific experimental conditions.
Signaling Pathways
This compound's antioxidant and anti-inflammatory effects are linked to its ability to modulate key cellular signaling pathways. Notably, it has been shown to influence the NF-κB and PI3K/Akt pathways, which are critically involved in the cellular response to oxidative stress.
Caption: this compound's modulation of the PI3K/Akt and NF-κB signaling pathways.
Experimental Protocols
To aid researchers in the comparative evaluation of this compound's antioxidant capacity, detailed protocols for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Workflow:
References
Jaceosidin and Dexamethasone: A Comparative Guide to Their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural flavone jaceosidin and the synthetic corticosteroid dexamethasone. While both compounds exhibit potent anti-inflammatory effects, they operate through distinct and overlapping mechanisms, making them subjects of significant interest in therapeutic development. This document summarizes their performance in key inflammation models, presents available quantitative data, and outlines detailed experimental protocols for the cited assays.
Executive Summary
This compound, a flavonoid found in plants of the Artemisia genus, has demonstrated notable anti-inflammatory, antioxidant, and immunosuppressive activities.[1][2][3][4] Its primary mechanisms involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects. It is widely used in the treatment of various inflammatory and autoimmune diseases. Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which in turn regulates the transcription of a wide array of inflammatory genes, often by inhibiting the NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound and dexamethasone from various in vitro and in vivo inflammation models.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Cell Model | Stimulant | Reference |
| NO Production Inhibition (IC50) | 27 ± 0.4 µM | Data not available | Microglia | LPS | |
| IL-1β mRNA Expression Inhibition | Data not available | Significant reduction | RAW 264.7 | LPS | Data synthesized from multiple sources |
| TNF-α, IL-6 Secretion Inhibition | Data not available | Significant reduction | RAW 264.7 | LPS | Data synthesized from multiple sources |
| iNOS and COX-2 Expression | Inhibition | Inhibition | RAW 264.7 | LPS | Data synthesized from multiple sources |
Table 2: In Vivo Anti-inflammatory Activity
| Model | Parameter | This compound | Dexamethasone | Animal Model | Reference |
| Carrageenan-Induced Paw Edema | Edema Reduction | Data not available | Significant reduction | Rat | Data synthesized from multiple sources |
Mechanisms of Anti-inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.
This compound: Inhibition of Inflammatory Mediators
This compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways. By blocking these pathways, this compound reduces the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression
Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can influence gene expression in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This interaction prevents the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.
Dexamethasone has also been shown to inhibit the phosphorylation of p38 MAPK and JNK, further contributing to its anti-inflammatory effects.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of inflammation and points of inhibition by this compound and dexamethasone.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method for inducing an inflammatory response in a macrophage cell line to screen for anti-inflammatory compounds.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 105 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or dexamethasone.
-
Pre-incubate the cells with the compounds for 1-2 hours.
3. LPS Stimulation:
-
Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. A control group without LPS should be included.
4. Incubation and Sample Collection:
-
Incubate the plates for a specified period (e.g., 24 hours for cytokine measurements).
-
After incubation, collect the cell culture supernatant for analysis of nitric oxide (NO) and cytokines (TNF-α, IL-6).
-
The cells can be lysed for subsequent analysis of protein expression (e.g., iNOS, COX-2, phosphorylated MAPKs) by Western blot or gene expression by RT-qPCR.
Caption: Experimental workflow for the LPS-induced inflammation model in RAW 264.7 macrophages.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Administer this compound or dexamethasone (or the vehicle control) orally or intraperitoneally at various doses.
3. Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of swelling is calculated as the difference in paw volume between the treated and control groups.
5. Data Analysis:
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties by targeting key signaling pathways, primarily the NF-κB and MAPK pathways. While dexamethasone is a well-established and highly potent corticosteroid, this compound presents a promising natural alternative. The lack of direct comparative studies highlights a gap in the literature and underscores the need for future research to directly evaluate the relative potency and therapeutic potential of these two compounds in standardized inflammation models. Such studies would be invaluable for guiding the development of novel anti-inflammatory therapies.
References
- 1. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural flavone this compound is a neuroinflammation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
Evaluating the Specificity of Jaceosidin's Targets: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of Jaceosidin, with a primary focus on its interaction with Pyruvate Kinase M2 (PKM2). While this compound has been identified as a direct inhibitor of PKM2, a crucial enzyme in cancer metabolism, a lack of quantitative data on its binding affinity and inhibitory potency presents a challenge for direct comparison with other known PKM2 inhibitors. This document summarizes the current knowledge on this compound's targets, presents a comparison with alternative PKM2 inhibitors for which quantitative data are available, and provides detailed experimental protocols to enable researchers to conduct their own specificity and target engagement studies.
This compound and its Known Molecular Interactions
This compound is a flavone found in several plants of the Artemisia genus, known for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Mechanistic studies have shown that this compound directly targets and inhibits the activity of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[3] This inhibition is supported by molecular docking studies which predict a strong binding affinity to the active site of PKM2.[3]
Beyond its direct interaction with PKM2, this compound has been shown to modulate several critical signaling pathways implicated in cell proliferation, inflammation, and survival, including:
-
PI3K/Akt Pathway: this compound has been observed to downregulate the phosphorylation of Akt, a key component of this pro-survival pathway.[4]
-
ERK1/2 Pathway: The compound can attenuate the phosphorylation of ERK1/2, impacting downstream signaling related to cell growth and differentiation.
-
NF-κB Pathway: this compound can suppress the activation of NF-κB, a critical regulator of inflammatory responses.
-
ATM-Chk1/2 Pathway: It has been shown to modulate this pathway, leading to cell cycle arrest.
Despite these observations, direct experimental validation of the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for PKM2 is not currently available in the published literature. This data gap makes it difficult to quantitatively assess its potency and specificity compared to other compounds targeting PKM2.
Comparative Analysis of PKM2 Inhibitors
To provide a framework for evaluating this compound's potential as a PKM2 inhibitor, the following table summarizes the inhibitory potency of several alternative compounds that have been experimentally validated to target PKM2.
| Compound | Type | IC50 (µM) for PKM2 | Ki (µM) for PKM2 | Inhibition Type | Reference(s) |
| This compound | Natural (Flavone) | Not Reported | Not Reported | Not Reported | |
| Shikonin | Natural (Naphthoquinone) | ~0.3 (recombinant) | Not Reported | Not Reported | |
| Vitamin K3 | Synthetic (Naphthoquinone) | 150 (recombinant) | Not Reported | Not Reported | |
| Vitamin K5 | Synthetic (Naphthoquinone) | 28 (recombinant) | Not Reported | Not Reported | |
| Ellagic Acid | Natural (Polyphenol) | 4.20 | 5.06 | Competitive | |
| Silibinin | Natural (Flavonolignan) | 0.91 | 0.61 | Competitive | |
| Curcumin | Natural (Polyphenol) | 1.12 | 1.20 | Non-competitive | |
| Resveratrol | Natural (Stilbenoid) | 3.07 | 7.34 | Non-competitive |
Note: IC50 and Ki values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating this compound's target specificity, the following diagrams are provided.
Caption: PKM2's role in glycolysis and anabolic pathways.
Caption: Workflow for an LDH-coupled PKM2 inhibition assay.
Experimental Protocols
To facilitate the experimental evaluation of this compound's specificity and to enable direct comparisons with other inhibitors, detailed protocols for key assays are provided below.
This spectrophotometric assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM Dithiothreitol (DTT)
-
Phosphoenolpyruvate (PEP) stock solution
-
Adenosine diphosphate (ADP) stock solution
-
Nicotinamide adenine dinucleotide (NADH) stock solution
-
Lactate Dehydrogenase (LDH) from rabbit muscle (in glycerol)
-
This compound and other test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2x PKM2 enzyme solution in assay buffer.
-
Prepare a 10x substrate mix containing PEP and ADP in assay buffer.
-
Prepare a 10x LDH/NADH mix containing LDH and NADH in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO, then dilute further in assay buffer to a 2x final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the 2x compound solution (or vehicle control) to the appropriate wells.
-
Add 25 µL of the 2x PKM2 enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the 10x substrate mix to all wells.
-
Immediately add 25 µL of the 10x LDH/NADH mix to all wells. The final reaction volume will be 125 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data to the vehicle control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
Materials:
-
Cultured cells expressing the target protein (e.g., PKM2)
-
Phosphate-buffered saline (PBS)
-
This compound or other test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein (e.g., anti-PKM2)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40-70°C in 2-3°C increments). Include a non-heated control (37°C).
-
Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
-
Protein Detection (Western Blotting):
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melt curve for both the vehicle- and compound-treated samples.
-
A shift in the melt curve in the presence of the compound indicates target engagement.
-
To assess the broader specificity of this compound, a kinase inhibitor profiling assay can be performed against a panel of purified kinases. This is often conducted as a fee-for-service by specialized companies. The general principle involves measuring the activity of a panel of kinases in the presence of the test compound.
General Protocol Outline (Luminescence-based assay, e.g., ADP-Glo™):
-
Reaction Setup:
-
In a multi-well plate, a reaction mixture is prepared for each kinase containing the kinase, its specific substrate, ATP, and the necessary cofactors in a kinase buffer.
-
This compound (typically at a fixed concentration, e.g., 1 µM or 10 µM) or a vehicle control is added to the respective wells.
-
-
Kinase Reaction:
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 1 hour). During this time, the kinases phosphorylate their substrates, consuming ATP in the process.
-
-
Detection:
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the newly formed ADP back to ATP, and this newly synthesized ATP is used to drive a luciferase-catalyzed reaction that generates a luminescent signal.
-
-
Data Analysis:
-
The luminescence intensity is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The activity of each kinase in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition. The results are typically presented as a heatmap or a list of inhibited kinases.
-
By employing these experimental approaches, researchers can quantitatively assess the inhibitory potency of this compound against PKM2, evaluate its direct target engagement in a cellular context, and profile its broader kinase selectivity. This will provide a more complete understanding of this compound's mechanism of action and its potential as a specific therapeutic agent.
References
- 1. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of this compound in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
independent validation of published Jaceosidin studies
An Independent Review of Jaceosidin's Therapeutic Potential: A Comparative Guide for Researchers
This compound, a naturally occurring flavone found in several plants of the Artemisia genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive, independent validation of published studies on this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective comparison of its performance against other therapeutic alternatives.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The compound's efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, indicating a degree of selectivity in its cytotoxic effects.[4][5]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | |
| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | |
| AGS | Gastric Adenocarcinoma | ~39 | |
| T98G | Glioblastoma Multiforme | 10-50 (effective range) | |
| CAOV-3 | Ovarian Cancer | Concentration-dependent inhibition | |
| SKOV-3 | Ovarian Cancer | Concentration-dependent inhibition | |
| HeLa | Cervical Cancer | Concentration-dependent inhibition | |
| PC3 | Prostate Cancer | Concentration-dependent inhibition |
Experimental Protocols: Anti-Cancer Studies
-
Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and allowed to adhere overnight. This compound is then added at various concentrations, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify apoptosis, cells are treated with this compound for a designated time. The cells are then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against proteins of interest (e.g., caspases, PARP, Akt, p-Akt). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory and Antioxidant Activity
This compound exhibits potent anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory mediators and reactive oxygen species (ROS).
| Activity | Assay | IC50 (µM) | Reference |
| Nitric Oxide (NO) Inhibition | Griess Assay in microglial cells | 27 ± 0.4 | |
| LDL Oxidation Inhibition | TBARS Assay | 10.2 |
Experimental Protocols: Anti-Inflammatory Studies
-
Nitric Oxide (NO) Production Assay: Microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. After incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the amount of nitrite is determined from a standard curve.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway in Cancer
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. By downregulating the phosphorylation of Akt, this compound can induce apoptosis in cancer cells.
NF-κB Signaling Pathway in Inflammation
This compound can suppress inflammation by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Jaceosidin: A Comparative Analysis of Its Potency Against Key Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor research, the natural flavone jaceosidin has emerged as a molecule of interest due to its demonstrated effects on critical cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This guide provides a comparative overview of this compound's potency, drawing upon available experimental data, and contextualizes its potential within the broader field of kinase inhibitor drug development.
This compound's inhibitory effects have been primarily characterized through cell-based assays, which provide insights into its overall impact on cellular proliferation and viability. While direct enzymatic assays quantifying its inhibitory concentration (IC50) against specific kinases are not extensively documented in publicly available literature, the existing cell-based data offers a valuable preliminary assessment of its potential.
Comparative Potency of this compound and Other Kinase Inhibitors
The following table summarizes the IC50 values of this compound in various cancer cell lines, alongside the biochemical IC50 values of established kinase inhibitors targeting the PI3K and MEK pathways. It is crucial to note the distinction between cell-based and biochemical IC50 values. Cell-based IC50s reflect the compound's efficacy in a complex cellular environment, encompassing factors like cell permeability and off-target effects, whereas biochemical IC50s measure the direct inhibition of a purified enzyme.
| Compound | Target Pathway | Assay Type | Target/Cell Line | IC50 (µM) |
| This compound | PI3K/Akt, MAPK/ERK | Cell Proliferation (CCK-8) | H1975 (NSCLC) | 9.19 ± 1.90[1] |
| A549 (NSCLC) | 12.71 ± 0.91[1] | |||
| H1299 (NSCLC) | 21.88 ± 3.28[1] | |||
| Cell Proliferation (MTT) | HSC-3 (Oral Cancer) | 82.1 (µg/mL)[2] | ||
| Ca9-22 (Oral Cancer) | 97.5 (µg/mL)[2] | |||
| Buparlisib (BKM120) | Pan-PI3K | Biochemical | p110α | 0.052 |
| p110β | 0.166 | |||
| p110δ | 0.116 | |||
| p110γ | 0.262 | |||
| Alpelisib (BYL719) | PI3Kα | Biochemical | p110α | 0.005 |
| Idelalisib (CAL-101) | PI3Kδ | Biochemical | p110δ | 0.0025 |
| Trametinib (GSK1120212) | MEK1/2 | Biochemical | MEK1 | 0.0009 |
| MEK2 | 0.0018 | |||
| Selumetinib (AZD6244) | MEK1/2 | Biochemical | MEK1/2 | 0.014 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to evaluate this compound and other kinase inhibitors.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 4 × 10³ cells per well and cultured until adherence.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
CCK-8 Addition: After the incubation period, a solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours. During this time, viable cells with active dehydrogenases reduce the WST-8 to a yellow-colored formazan dye. The absorbance of the formazan is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Kinase Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase of interest, its substrate, ATP, and the test compound (e.g., a known kinase inhibitor or this compound) at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This step is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for kinase inhibitor screening.
This compound's putative inhibition of PI3K/Akt and MAPK/ERK pathways.
General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound demonstrates inhibitory activity in cell-based assays related to cancer cell proliferation, suggesting an interaction with key signaling pathways such as PI3K/Akt and MAPK/ERK. However, a direct comparison of its potency with established kinase inhibitors is challenging due to the lack of publicly available data from direct enzymatic assays. The provided cell-based IC50 values for this compound are generally higher than the biochemical IC50 values of well-characterized inhibitors like Buparlisib and Trametinib. Further research employing direct in vitro kinase inhibition assays is necessary to precisely quantify this compound's potency against specific kinase targets and to fully elucidate its potential as a therapeutic agent. This will enable a more accurate and direct comparison with other kinase inhibitors and guide future drug development efforts.
References
- 1. This compound inhibits the progression and metastasis of NSCLC by regulating miR-34c-3p/Integrin α2β1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Jaceosidin: A Comprehensive Guide to Proper Laboratory Disposal
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Jaceosidin, a flavonoid compound. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained on proper waste handling and disposal procedures.[1]
Immediate Safety and Handling Precautions
When handling this compound, especially during disposal, the following personal protective equipment (PPE) is required:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
General handling precautions include avoiding dust formation and preventing contact with skin and eyes.[1] Ensure adequate ventilation in the handling area.[1]
Quantitative Data Summary
For proper waste labeling and documentation, the following key chemical identifiers for this compound should be used.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18085-97-7 |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| Appearance | Yellow powder |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2] Do not dispose of this compound or its containers in the regular trash or down the sink.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound, for instance, dissolved in DMSO, should be collected in a separate, leak-proof container designated for flammable or organic solvent waste. Do not mix with aqueous or incompatible waste streams.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a container for chemically contaminated solid waste.
2. Container Selection and Labeling:
-
Container Choice: Use appropriate, leak-proof containers that are chemically compatible with this compound and any solvents used. The container must be in good condition with a secure, tight-fitting cap.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The solvent used (e.g., "in DMSO").
-
The approximate concentration or quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazard associated with the waste (e.g., "Flammable Liquid" for solutions in flammable solvents).
-
3. Storage of Chemical Waste:
-
Satellite Accumulation Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a spill tray, to prevent leaks and spills from reaching the environment.
-
Segregation in Storage: Store waste containers according to their chemical compatibility to prevent dangerous reactions. For example, keep organic waste separate from acids and oxidizers.
4. Disposal of Empty Containers:
-
Containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.
-
After triple rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.
5. Arranging for Waste Pickup:
-
Once a waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not transport hazardous waste outside of the laboratory yourself.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Jaceosidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for the handling of Jaceosidin. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize exposure risks. This compound, a bioactive flavone, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Due to its cytotoxic potential, it must be handled with care.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1] |
| Face Shield | Use in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation. | |
| Skin Protection | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated, torn, or punctured. Wash and dry hands thoroughly after removing gloves.[1] |
| Laboratory Coat | A dedicated lab coat should be worn to prevent contamination of personal clothing. | |
| Impervious Clothing | For larger quantities or when there is a risk of significant exposure, wear fire/flame-resistant and impervious clothing.[1] | |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[1] This is particularly important when handling the powder outside of a contained system. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage. If the package is compromised, treat it as a potential spill and follow the spill clean-up procedures outlined below.
-
This compound is typically a yellow powder.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from air and light.
-
For long-term storage, refrigeration or freezing is recommended.
-
Prepared stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.
2. Handling and Preparation of Solutions:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid dust formation and inhalation.
-
Use non-sparking tools and ensure adequate ventilation.
-
Avoid contact with skin and eyes.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, carefully collect the powder without creating dust.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
III. Occupational Exposure and Control
Occupational Exposure Limits (OELs): There is no established Occupational Exposure Limit (OEL) for this compound. Due to its cytotoxic properties, this compound should be treated as a potent compound. In the absence of a specific OEL, a control banding approach is recommended. This involves assigning the compound to a hazard category and implementing a corresponding set of control measures (engineering controls, administrative controls, and PPE) to ensure safe handling. Given its biological activity, a conservative approach is warranted, and exposure should be kept as low as reasonably achievable.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
| Biological Limit Values | No data available |
Engineering Controls:
-
Handle this compound in a well-ventilated place.
-
Use a chemical fume hood or other contained ventilation enclosure for all procedures that may generate dust or aerosols.
-
Ensure easy access to emergency exits and a designated risk-elimination area.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
1. Waste Categorization:
-
This compound waste is considered hazardous and potentially cytotoxic waste.
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, should be treated as contaminated waste.
2. Disposal Procedure:
-
Collect all this compound waste (solid and liquid) in clearly labeled, sealed, and leak-proof containers.
-
Solid waste should be placed in a designated cytotoxic waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.
-
Empty containers should be rinsed three times with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Disposal should be carried out through a licensed hazardous waste disposal service, likely involving high-temperature incineration.
V. Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
1. Cell Viability (MTT) Assay:
-
Objective: To determine the effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the spectrophotometric absorbance at 540 nm using a 96-well plate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
VI. Signaling Pathway and Workflow Diagrams
This compound Safe Handling Workflow
Caption: A workflow diagram outlining the safe handling procedures for this compound from receipt to disposal.
This compound Signaling Pathway in Angiogenesis
Caption: Diagram of the this compound-activated signaling cascade promoting angiogenesis.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
